BIO5192 hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H48Cl2N6O9S |
|---|---|
Molecular Weight |
835.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;hydrate |
InChI |
InChI=1S/C38H46Cl2N6O8S.H2O/c1-23(2)18-33(45(4)34(47)19-25-11-13-28(14-12-25)42-38(52)44-30-9-6-5-8-24(30)3)35(48)41-16-15-31(37(50)51)43-36(49)32-10-7-17-46(32)55(53,54)29-21-26(39)20-27(40)22-29;/h5-6,8-9,11-14,20-23,31-33H,7,10,15-19H2,1-4H3,(H,41,48)(H,43,49)(H,50,51)(H2,42,44,52);1H2/t31-,32-,33-;/m0./s1 |
InChI Key |
UFRUIJQWPWSBMC-ZVJUSMSMSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)[C@@H](CC(C)C)C(=O)NCC[C@@H](C(=O)O)NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl.O |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl.O |
Origin of Product |
United States |
Foundational & Exploratory
BIO5192 Hydrate: A Technical Guide to its Mechanism of Action as a Potent VLA-4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIO5192 hydrate is a synthetic small molecule that acts as a highly potent and selective antagonist of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). This technical guide provides an in-depth overview of the mechanism of action of BIO5192, with a focus on its role in disrupting the VLA-4/VCAM-1 axis. This interaction is critical in cell adhesion and trafficking, and its inhibition by BIO5192 leads to the mobilization of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow to the peripheral blood. This document details the selectivity and potency of BIO5192, summarizes key experimental findings, provides detailed protocols for relevant assays, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the VLA-4/VCAM-1 Axis
The primary mechanism of action of this compound is the competitive and reversible inhibition of the VLA-4 integrin. VLA-4 is a heterodimeric protein expressed on the surface of various cells, including hematopoietic stem and progenitor cells, lymphocytes, and monocytes. It plays a crucial role in cell adhesion by binding to its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the surface of endothelial cells and bone marrow stromal cells.
This VLA-4/VCAM-1 interaction is a key component of the "homing" and retention of HSPCs within the bone marrow niche. By binding to VLA-4, BIO5192 effectively blocks this interaction, leading to the detachment of HSPCs from the bone marrow stroma and their subsequent egress into the peripheral circulation. This process is known as mobilization.
Signaling Pathway
The binding of VLA-4 to VCAM-1 initiates a cascade of intracellular signals that promote cell adhesion, migration, and survival. BIO5192, by preventing this initial binding, abrogates these downstream signaling events.
BIO5192: A Potent and Selective VLA-4 Antagonist for Therapeutic Intervention
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of BIO5192, a small molecule inhibitor of the integrin Very Late Antigen-4 (VLA-4). VLA-4, also known as integrin α4β1, plays a critical role in cell adhesion and migration, making it a key therapeutic target in various inflammatory diseases and hematological applications.[1] This document details the mechanism of action, preclinical efficacy, and pharmacokinetic profile of BIO5192, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Core Mechanism of Action: Inhibition of the VLA-4/VCAM-1 Axis
BIO5192 is a highly potent and selective inhibitor of VLA-4, demonstrating a dissociation constant (Kd) of less than 10 pM.[2][3][4] Its primary mechanism of action involves the disruption of the interaction between VLA-4, expressed on the surface of leukocytes and hematopoietic stem and progenitor cells (HSPCs), and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on endothelial and stromal cells.[5][6] This inhibition prevents the adhesion and transmigration of inflammatory cells into tissues and modulates the retention of HSPCs within the bone marrow niche.[5][7]
VLA-4 Signaling Pathway
VLA-4 signaling is a bidirectional process, involving both "inside-out" and "outside-in" signaling pathways that regulate its adhesive activity. "Inside-out" signaling, often initiated by chemokine receptors like CXCR4, activates intracellular signaling cascades that lead to a conformational change in VLA-4, increasing its affinity for its ligands.[1][4] "Outside-in" signaling occurs upon ligand binding and triggers downstream pathways that influence cell behavior, such as proliferation and survival.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the selectivity, potency, and in vivo efficacy of BIO5192.
Table 1: In Vitro Potency and Selectivity of BIO5192
| Target | Parameter | Value | Reference(s) |
| α4β1 (VLA-4) | Kd | < 10 pM | [2][3][4] |
| α4β1 (VLA-4) | IC50 | 1.8 nM | [2][3] |
| α9β1 | IC50 | 138 nM | |
| α2β1 | IC50 | 1053 nM | |
| α4β7 | IC50 | > 500 nM | |
| αIIbβ3 | IC50 | > 10,000 nM |
Table 2: In Vivo Efficacy of BIO5192 in Murine Models
| Model | Treatment | Outcome | Fold Increase (vs. Baseline) | Reference(s) |
| HSPC Mobilization | BIO5192 | Increase in circulating HSPCs | ~30-fold | [2][3][6] |
| HSPC Mobilization | BIO5192 + Plerixafor | Additive effect on HSPC mobilization | 3-fold (additive) | [6] |
| HSPC Mobilization | BIO5192 + Plerixafor + G-CSF | Enhanced HSPC mobilization | 17-fold (vs. G-CSF alone) | [6] |
Table 3: Pharmacokinetic Properties of BIO5192
| Administration Route | Dose (mg/kg) | Terminal Half-life (hours) | AUC (h*ng/ml) | Reference(s) |
| Intravenous (i.v.) | 1 | 1.1 | - | [2] |
| Subcutaneous (s.c.) | 3 | 1.7 | 5,460 | [2] |
| Subcutaneous (s.c.) | 10 | 2.7 | - | [2] |
| Subcutaneous (s.c.) | 30 | 4.7 | 14,175 | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of BIO5192 are provided below.
In Vitro Cell Adhesion Assay
This protocol is a representative method for assessing the ability of BIO5192 to inhibit VLA-4-mediated cell adhesion to fibronectin.
Methodology:
-
Plate Coating: 96-well plates are coated with fibronectin. The remaining protein-binding sites are blocked with bovine serum albumin (BSA).[5]
-
Cell Preparation: VLA-4 expressing cells, such as the murine A20 lymphoma cell line, are labeled with a fluorescent dye like Calcein-AM.[5]
-
Inhibition: Labeled cells are pre-incubated with varying concentrations of BIO5192 or a vehicle control.
-
Adhesion: The treated cells are then seeded onto the fibronectin-coated plates and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The percentage of adhesion is calculated relative to the total fluorescence of the cells added to each well.[5]
In Vivo Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization
This protocol outlines the procedure for evaluating the in vivo efficacy of BIO5192 in mobilizing HSPCs in a murine model.
Methodology:
-
Animal Model: C57BL/6 mice are typically used for these studies.[5]
-
Drug Administration: BIO5192 is administered to the mice, often via intravenous or subcutaneous injection at specified doses.[2][5]
-
Blood Collection: Peripheral blood is collected at various time points post-administration.
-
Progenitor Cell Assay: The number of circulating HSPCs is quantified using a colony-forming unit (CFU) assay in methylcellulose-based media supplemented with cytokines.[5]
-
Data Analysis: The fold-increase in CFU numbers is calculated relative to baseline levels in untreated or vehicle-treated control mice.
Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol describes the induction and assessment of EAE in rats, a common model for multiple sclerosis, to evaluate the therapeutic potential of BIO5192.
Methodology:
-
EAE Induction: EAE is induced in rats by immunization with an emulsion of myelin oligodendrocyte glycoprotein (MOG) in Complete Freund's Adjuvant (CFA), followed by the administration of pertussis toxin.[7][8][9]
-
Treatment: Treatment with BIO5192 (e.g., 30 mg/kg, subcutaneously, twice daily) is initiated at a predetermined time point, such as day 5 post-immunization.[2]
-
Clinical Assessment: Animals are monitored daily for clinical signs of EAE, such as tail limpness and limb paralysis. Disease severity is quantified using a standardized clinical scoring system.
-
Outcome Measures: The efficacy of BIO5192 is determined by its ability to delay the onset of paralysis and reduce the overall severity of the disease compared to a vehicle-treated control group.[2]
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials specifically investigating BIO5192. Further research would be required to ascertain its current developmental stage.
Conclusion
BIO5192 is a potent and highly selective small molecule inhibitor of VLA-4 with demonstrated preclinical efficacy in models of hematopoietic stem cell mobilization and autoimmune disease. Its well-defined mechanism of action and favorable pharmacokinetic profile make it a compelling candidate for further investigation in relevant therapeutic areas. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of VLA-4 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Autoimmune Encephalomyelitis KIT - SB PEPTIDE [sb-peptide.com]
- 9. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
The Role of BIO5192 in Interrupting the VCAM-1/VLA-4 Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between Vascular Cell Adhesion Molecule-1 (VCAM-1) and Very Late Antigen-4 (VLA-4) is a critical pathway in inflammatory responses and cell trafficking. This axis plays a pivotal role in the adhesion and migration of leukocytes and hematopoietic stem cells. BIO5192 is a potent and highly selective small molecule inhibitor of VLA-4, which effectively disrupts the VCAM-1/VLA-4 interaction. This technical guide provides an in-depth overview of the mechanism of action of BIO5192, its quantitative effects, and detailed experimental protocols for its evaluation.
Introduction to the VCAM-1/VLA-4 Axis
Vascular Cell Adhesion Molecule-1 (VCAM-1) is an immunoglobulin-like cell adhesion molecule expressed on the surface of endothelial cells upon activation by inflammatory cytokines.[1] Its primary ligand is the integrin receptor Very Late Antigen-4 (VLA-4, also known as α4β1 integrin), which is expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils, as well as on hematopoietic stem and progenitor cells (HSPCs).[2][3] The binding of VLA-4 to VCAM-1 mediates the adhesion of these cells to the vascular endothelium, a crucial step for their subsequent transmigration into tissues during inflammation and for the homing of HSPCs to the bone marrow.[3][4][5]
The VCAM-1/VLA-4 interaction is not merely a physical tether but also initiates intracellular signaling cascades that regulate cell behavior, such as proliferation and migration.[4][6] Dysregulation of this axis is implicated in various inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.[7]
BIO5192: A Potent and Selective VLA-4 Inhibitor
BIO5192 is a small molecule antagonist that exhibits high affinity and selectivity for VLA-4.[1][2] By binding to VLA-4, BIO5192 allosterically inhibits its interaction with VCAM-1, thereby preventing the adhesion and subsequent migration of VLA-4 expressing cells.[8]
Quantitative Efficacy of BIO5192
The potency and selectivity of BIO5192 have been extensively characterized. The following tables summarize the key quantitative data.
| Parameter | Value | Reference |
| Binding Affinity (Kd) for α4β1 (VLA-4) | < 10 pM | [1] |
| IC50 for α4β1 (VLA-4) | 1.8 nM | [1] |
Table 1: In Vitro Potency of BIO5192
| Integrin Subtype | IC50 (nM) | Selectivity (fold vs. α4β1) |
| α4β1 | 1.8 | 1 |
| α9β1 | 138 | 77 |
| α2β1 | 1053 | 585 |
| α4β7 | > 500 | > 278 |
| αIIbβ3 | > 10,000 | > 5556 |
Table 2: Selectivity Profile of BIO5192 against Various Integrins.[1]
| In Vivo Effect | Observation | Reference |
| Murine HSPC Mobilization | 30-fold increase over basal levels | [8][9] |
| Additive Effect with Plerixafor | 3-fold additive effect on HSPC mobilization | [9] |
| Combination with G-CSF and Plerixafor | 17-fold enhancement in mobilization compared to G-CSF alone | [9] |
Table 3: In Vivo Efficacy of BIO5192.
Signaling Pathways and Experimental Workflows
VCAM-1/VLA-4 Signaling Pathway Interruption by BIO5192
The binding of VCAM-1 to VLA-4 on leukocytes triggers a downstream signaling cascade that promotes cell adhesion and migration. A key player in this pathway is the activation of Rac-1, which in turn leads to the production of reactive oxygen species (ROS) and remodeling of the actin cytoskeleton. BIO5192, by blocking the initial VCAM-1/VLA-4 interaction, prevents the initiation of this signaling cascade.
Caption: VCAM-1/VLA-4 signaling pathway and its inhibition by BIO5192.
Experimental Workflow for Evaluating BIO5192
The evaluation of a VLA-4 inhibitor like BIO5192 typically follows a multi-step process, starting with in vitro characterization and progressing to in vivo efficacy studies.
Caption: A typical experimental workflow for the preclinical evaluation of BIO5192.
Detailed Experimental Protocols
VLA-4-Dependent Cell Adhesion Assay
This protocol details a method to assess the ability of BIO5192 to inhibit the adhesion of VLA-4-expressing cells to immobilized VCAM-1.
Materials:
-
96-well flat-bottom microplates
-
Recombinant human VCAM-1/Fc chimera protein
-
Bovine Serum Albumin (BSA)
-
VLA-4 expressing cell line (e.g., Jurkat or A20 lymphoma cells)
-
Calcein-AM fluorescent dye
-
BIO5192
-
Phorbol 12-myristate 13-acetate (PMA) (optional, for cell activation)
-
Phosphate Buffered Saline (PBS)
-
Assay buffer (e.g., RPMI 1640)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with 100 µL of 2 µg/mL recombinant human VCAM-1/Fc in PBS overnight at 4°C.
-
Coat control wells with 1% BSA in PBS to measure non-specific binding.
-
The following day, wash the wells three times with PBS.
-
-
Cell Preparation:
-
Label VLA-4 expressing cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibition Assay:
-
Pre-incubate the labeled cells with varying concentrations of BIO5192 (or vehicle control) for 30 minutes at 37°C.
-
(Optional) For studying activated VLA-4, add PMA to the cell suspension during the pre-incubation step.
-
-
Adhesion:
-
Add 100 µL of the cell suspension to each VCAM-1-coated and BSA-coated well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Washing:
-
Gently wash the wells three to four times with pre-warmed assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percentage of cell adhesion for each condition relative to the total fluorescence of the cells added to the wells.
-
In Vivo Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization in Mice
This protocol outlines a method to evaluate the in vivo efficacy of BIO5192 in mobilizing HSPCs from the bone marrow to the peripheral blood in a murine model.[8]
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
BIO5192
-
Vehicle control (e.g., ethanol:propylene glycol:water)
-
Plerixafor (optional, for combination studies)
-
G-CSF (optional, for combination studies)
-
Heparin or EDTA for blood collection
-
Red blood cell lysis buffer
-
Methylcellulose-based medium for colony-forming unit (CFU) assays (e.g., MethoCult)
-
Antibodies for flow cytometry analysis of HSPCs (e.g., Lineage cocktail, Sca-1, c-Kit)
-
Flow cytometer
Procedure:
-
Animal Dosing:
-
Blood Collection:
-
Collect peripheral blood from the saphenous vein or via cardiac puncture at various time points post-injection (e.g., 0.5, 1, 3, 6 hours) into tubes containing an anticoagulant.[8]
-
-
Colony-Forming Unit (CFU) Assay:
-
Perform red blood cell lysis on the collected blood samples.
-
Plate the remaining mononuclear cells in methylcellulose-based medium supplemented with appropriate cytokines.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.
-
Count the number of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) to quantify the number of mobilized progenitor cells.
-
-
Flow Cytometry Analysis:
-
Perform red blood cell lysis on a separate aliquot of peripheral blood.
-
Stain the mononuclear cells with a cocktail of fluorescently-labeled antibodies to identify HSPCs (e.g., Lineage-negative, Sca-1-positive, c-Kit-positive; LSK cells).
-
Analyze the stained cells using a flow cytometer to determine the percentage and absolute number of mobilized HSPCs.
-
-
Competitive Repopulation Assay (for functional assessment):
-
Pool peripheral blood mononuclear cells from mobilized donor mice (e.g., CD45.2+).
-
Mix these cells with a known number of competitor bone marrow cells from congenic mice (e.g., CD45.1+).
-
Transplant the cell mixture into lethally irradiated recipient mice (e.g., CD45.1+/CD45.2+).
-
Analyze the peripheral blood of recipient mice at various time points post-transplantation by flow cytometry to determine the percentage of donor-derived cells, assessing the long-term repopulating ability of the mobilized HSPCs.[8]
-
Conclusion
BIO5192 is a highly potent and selective inhibitor of the VCAM-1/VLA-4 interaction. Its ability to disrupt this critical adhesion and signaling pathway has significant therapeutic potential in various inflammatory diseases and for the mobilization of hematopoietic stem cells. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological effects of BIO5192 and other VLA-4 antagonists. The provided diagrams offer a visual representation of the underlying molecular mechanisms and the experimental strategies employed in this field of research.
References
- 1. BIO 5192 | Integrin Receptor Inhibitors: R&D Systems [rndsystems.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Crosstalk between CXCR4/SDF-1 and VLA-4/VCAM-1 pathways regulates neutrophil retention in the bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling by vascular cell adhesion molecule-1 (VCAM-1) through VLA-4 promotes CD3-dependent T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Involvement of M1 Macrophage and VLA4/VCAM-1 Pathway in the Valvular Damage Due to Rheumatic Heart Disease [imrpress.com]
- 7. Hematopoietic stem and progenitor cell mobilization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lornajane.net [lornajane.net]
BIO5192 Hydrate: A Technical Guide to Hematopoietic Stem Cell Mobilization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BIO5192 hydrate, a potent and selective small molecule inhibitor of the α4β1 integrin, Very Late Antigen-4 (VLA-4). It details the mechanism of action, presents key quantitative data on its efficacy in hematopoietic stem cell (HSC) mobilization, and provides detailed experimental protocols for its use in research settings.
Core Mechanism of Action: Targeting the VLA-4/VCAM-1 Axis
Hematopoietic stem and progenitor cells (HSPCs) are retained within the bone marrow niche through a series of adhesion molecules.[1] One of the critical interactions is mediated by VLA-4 on the surface of HSPCs and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), expressed by stromal cells.[1] BIO5192 acts as a VLA-4 antagonist, disrupting this interaction and leading to the mobilization of HSPCs from the bone marrow into the peripheral blood.[1][2] This targeted disruption of a key retention signal forms the basis of its utility as a mobilizing agent.[1][2]
BIO5192 is a highly selective inhibitor of VLA-4, with a significantly higher affinity for α4β1 compared to other integrins.[3] This selectivity minimizes off-target effects and contributes to its potent mobilizing activity. The dissociation constant (Kd) for VLA-4 is less than 10 pM.[3]
Signaling Pathway of VLA-4 Inhibition by BIO5192
References
Investigating Lymphocyte Trafficking with BIO5192 Hydrate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of BIO5192 hydrate, a potent and selective small-molecule inhibitor of the α4β1 integrin (Very Late Antigen-4 or VLA-4), for the investigation of lymphocyte trafficking. This document details the mechanism of action of BIO5192, provides structured quantitative data, outlines detailed experimental protocols for in vitro and in vivo studies, and visualizes the core signaling pathways and experimental workflows.
Introduction to this compound and Lymphocyte Trafficking
Lymphocyte trafficking is a fundamental process in the immune system, orchestrating immune surveillance, inflammation, and adaptive immune responses. This process is mediated by a series of molecular interactions, with the adhesion of lymphocytes to the vascular endothelium being a critical step. The integrin α4β1 (VLA-4), expressed on the surface of lymphocytes and other leukocytes, plays a pivotal role in this process by binding to its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on inflamed endothelial cells.
This compound is a high-affinity, selective inhibitor of VLA-4. By blocking the interaction between VLA-4 and VCAM-1, BIO5192 effectively modulates lymphocyte adhesion and subsequent migration into tissues. This makes it an invaluable tool for studying the roles of VLA-4 in various physiological and pathological processes, including autoimmune diseases and cancer metastasis.
Mechanism of Action of this compound
BIO5192 acts as an antagonist of the VLA-4 integrin. Integrin activation is a dynamic process regulated by both intracellular ("inside-out") and extracellular ("outside-in") signals. BIO5192 functions by binding to VLA-4 and preventing its interaction with VCAM-1, thereby inhibiting the initial tethering and firm adhesion of lymphocytes to the endothelium, which are prerequisite steps for their extravasation into tissues.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.
Table 1: In Vitro Inhibitory Activity of BIO5192
| Target | IC50 (nM) | Ligand | Assay Type | Reference |
| α4β1 (VLA-4) | 1.8 | VCAM-1 | Cell-based adhesion assay | [1][2] |
| α9β1 | 138 | VCAM-1 | Cell-based adhesion assay | [3] |
| α2β1 | 1053 | Collagen | Cell-based adhesion assay | [3] |
| α4β7 | >500 | MAdCAM-1 | Cell-based adhesion assay | [3] |
| αIIbβ3 | >10,000 | Fibrinogen | Platelet aggregation assay | [3] |
Table 2: Effects of BIO5192 on Cell Adhesion and Mobilization
| Experimental Model | Cell Type | BIO5192 Concentration/Dose | Observed Effect | Reference |
| In vitro adhesion to fibronectin | Murine A20 lymphoma cells | 1 µg/mL | 43% reduction in adhesion of untreated cells | [4] |
| In vitro adhesion to fibronectin | Murine A20 lymphoma cells (PMA-stimulated) | 1 µg/mL | 36% reduction in adhesion | [4] |
| In vivo mobilization | Murine hematopoietic stem and progenitor cells (HSPCs) | 1 mg/kg (i.v.) | 30-fold increase in mobilization over basal levels | [1][4] |
| In vivo mobilization (combination therapy) | Murine HSPCs | 1 mg/kg BIO5192 (i.v.) + 5 mg/kg Plerixafor (s.c.) | Additive effect on progenitor mobilization | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate lymphocyte trafficking using this compound.
In Vitro Static Lymphocyte Adhesion Assay
This assay measures the ability of lymphocytes to adhere to a substrate coated with a VLA-4 ligand, such as VCAM-1 or fibronectin, and the inhibitory effect of BIO5192.
Materials:
-
96-well, flat-bottom, tissue culture-treated plates
-
Recombinant human or mouse VCAM-1/Fc chimera or fibronectin
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Lymphocyte cell line (e.g., Jurkat) or primary lymphocytes
-
Cell culture medium (e.g., RPMI-1640)
-
Calcein-AM or other fluorescent cell viability dye
-
This compound
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 50 µL of VCAM-1 (e.g., 10 µg/mL in PBS) or fibronectin (e.g., 20 µg/mL in PBS) overnight at 4°C.
-
The next day, wash the wells twice with PBS to remove unbound protein.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells twice with PBS before use.
-
-
Cell Preparation and Labeling:
-
Harvest lymphocytes and resuspend them in serum-free culture medium at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with Calcein-AM (e.g., 1 µM) for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with serum-free medium to remove excess dye.
-
Resuspend the labeled cells in culture medium.
-
-
Inhibition with BIO5192:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of BIO5192 in culture medium to achieve the desired final concentrations.
-
Pre-incubate the labeled lymphocytes with different concentrations of BIO5192 (or vehicle control) for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add 100 µL of the pre-incubated cell suspension (containing 1 x 10^5 cells) to each coated well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Gently wash the wells twice with pre-warmed PBS to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of PBS or culture medium to each well.
-
Measure the fluorescence intensity of the remaining adherent cells using a fluorescence plate reader (e.g., excitation 485 nm, emission 520 nm for Calcein-AM).
-
Calculate the percentage of adherent cells for each condition relative to the total fluorescence of the input cells.
-
In Vitro Lymphocyte Transwell Migration Assay
This assay assesses the ability of lymphocytes to migrate through a porous membrane towards a chemoattractant, a process that can be inhibited by blocking VLA-4-mediated adhesion to the membrane.
Materials:
-
Transwell inserts (e.g., 5 or 8 µm pore size) for 24-well plates
-
Recombinant human or mouse VCAM-1/Fc chimera or fibronectin
-
Chemoattractant (e.g., CXCL12/SDF-1α)
-
Lymphocyte cell line or primary lymphocytes
-
Cell culture medium
-
This compound
-
Flow cytometer or fluorescence microscope for quantification
Procedure:
-
Insert Coating:
-
Coat the top surface of the Transwell insert membrane with VCAM-1 or fibronectin overnight at 4°C.
-
Wash and block the membrane as described in the static adhesion assay protocol.
-
-
Chemoattractant Gradient:
-
Add culture medium containing a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber of the 24-well plate.
-
Add culture medium without the chemoattractant to the upper chamber (the Transwell insert).
-
-
Cell Preparation and Inhibition:
-
Prepare and pre-incubate lymphocytes with BIO5192 or vehicle control as described previously.
-
Resuspend the cells in serum-free medium.
-
-
Migration Assay:
-
Add the pre-incubated cell suspension (e.g., 1 x 10^5 cells in 100 µL) to the upper chamber of the Transwell insert.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
Carefully remove the Transwell insert.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring a fixed volume or using counting beads) or by staining the migrated cells on the bottom of the membrane and counting them under a microscope.
-
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used mouse model for multiple sclerosis, characterized by inflammatory lymphocyte infiltration into the central nervous system (CNS). This model is suitable for evaluating the in vivo efficacy of BIO5192 in preventing lymphocyte trafficking to an inflamed site.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle for BIO5192 (e.g., as described in literature[4])
-
Clinical scoring system for EAE
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
BIO5192 Administration:
-
Prepare BIO5192 for administration (e.g., subcutaneous or intravenous injection).
-
Begin treatment with BIO5192 at a predetermined dose (e.g., 30 mg/kg, s.c., twice daily[1]) either prophylactically (starting from day of immunization) or therapeutically (starting after disease onset). A vehicle control group should be included.
-
-
Monitoring and Evaluation:
-
Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb weakness, paralysis) and record their clinical scores.
-
At the end of the experiment, tissues such as the spinal cord and brain can be harvested for histological analysis (to assess immune cell infiltration and demyelination) and flow cytometry (to quantify lymphocyte populations).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
VLA-4 "Inside-Out" and "Outside-In" Signaling
Caption: VLA-4 signaling pathways involved in lymphocyte adhesion and migration.
Experimental Workflow for In Vitro Adhesion Assay
Caption: Workflow for the in vitro static lymphocyte adhesion assay.
Logical Relationship in EAE Model
Caption: Logical flow of EAE pathogenesis and the inhibitory point of BIO5192.
Conclusion
This compound is a powerful and specific tool for dissecting the role of VLA-4 in lymphocyte trafficking. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust studies in this area. The visualization of the underlying signaling pathways and experimental workflows further aids in the conceptual understanding and practical implementation of these investigations. By leveraging BIO5192, the scientific community can continue to unravel the complexities of immune cell migration and its implications for health and disease.
References
The Pharmacology of BIO5192 Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIO5192 is a potent and highly selective small-molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). This technical guide provides an in-depth overview of the pharmacology of BIO5192 hydrate, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its application in preclinical research models. The information is intended to serve as a comprehensive resource for researchers and professionals in drug development. As a preclinical research compound, information on clinical trials involving BIO5192 is not publicly available.
Introduction
Integrin α4β1 (VLA-4) is a cell surface receptor that plays a critical role in cell adhesion and migration. It is expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils, as well as on hematopoietic stem and progenitor cells (HSPCs). VLA-4 mediates cell-cell and cell-matrix interactions by binding to its primary ligands: vascular cell adhesion molecule-1 (VCAM-1) on activated endothelial cells and the alternatively spliced fibronectin connecting segment-1 (CS-1). These interactions are fundamental to inflammatory responses and hematopoiesis.
This compound acts as a competitive antagonist of VLA-4, effectively blocking its interaction with its ligands. This inhibitory action forms the basis of its therapeutic potential in inflammatory diseases and its utility as a mobilizing agent for HSPCs.
Mechanism of Action
BIO5192 selectively binds to VLA-4, preventing the adhesion of VLA-4-expressing cells to VCAM-1 and fibronectin. This disruption of the VLA-4/VCAM-1 and VLA-4/fibronectin axes inhibits the transmigration of leukocytes across the vascular endothelium into sites of inflammation. In the context of hematopoiesis, the blockade of VLA-4 interaction with its ligands in the bone marrow microenvironment leads to the mobilization of HSPCs into the peripheral blood.
VLA-4 Signaling Pathways
The binding of BIO5192 to VLA-4 interferes with both "inside-out" and "outside-in" signaling pathways that are crucial for regulating integrin activation and function.
-
Inside-Out Signaling: This pathway is initiated by intracellular signals, such as those from chemokine receptors or the B-cell receptor (BCR), which lead to a conformational change in VLA-4, increasing its affinity for its ligands. BIO5192, by occupying the ligand-binding site, prevents the functional consequences of this activation.
-
Outside-In Signaling: Upon ligand binding, VLA-4 initiates intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which influence cell proliferation, survival, and differentiation. By preventing ligand binding, BIO5192 inhibits these downstream signaling events.
Below are diagrams illustrating the VLA-4 signaling pathways and the inhibitory effect of BIO5192.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity and Potency
| Parameter | Value | Reference |
| Binding Affinity (Kd) | < 10 pM | [1][2] |
| IC50 (α4β1) | 1.8 nM | [1][2] |
Table 2: In Vivo Efficacy in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Dosage | Effect | Reference |
| 30 mg/kg, s.c., twice daily | Delays paralysis | [1][2] |
Table 3: In Vivo Efficacy in Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization in Mice
| Dosage | Effect | Reference |
| 1 mg/kg, i.v. (with Plerixafor) | Additive effect on progenitor mobilization | [1][2] |
Table 4: Pharmacokinetic Parameters in Mice
| Route | Dose (mg/kg) | Terminal Half-life (hours) | AUC (h*ng/mL) | Reference |
| i.v. | 1 | 1.1 | - | [1] |
| s.c. | 3 | 1.7 | 5,460 | [1] |
| s.c. | 10 | 2.7 | - | [1] |
| s.c. | 30 | 4.7 | 14,175 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving BIO5192.
VLA-4 Competitive Binding Assay
This protocol is a representative method for assessing the ability of BIO5192 to inhibit the binding of a fluorescently labeled ligand to VLA-4 on cells.
Materials:
-
VLA-4 expressing cells (e.g., Jurkat cells)
-
Fluorescently labeled VLA-4 ligand (e.g., LDV-FITC)
-
This compound
-
Assay buffer (e.g., HEPES-buffered saline with 0.1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and harvest VLA-4 expressing cells. Wash the cells with assay buffer and resuspend to a concentration of 1 x 10^6 cells/mL.
-
Compound Dilution: Prepare a serial dilution of BIO5192 in assay buffer.
-
Incubation: In a 96-well plate, add 50 µL of the cell suspension to each well. Add 50 µL of the BIO5192 dilutions to the respective wells.
-
Ligand Addition: Add 50 µL of the fluorescently labeled VLA-4 ligand to each well at a final concentration near its Kd.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population in each well.
-
Data Analysis: Plot the MFI against the concentration of BIO5192. Calculate the IC50 value, which is the concentration of BIO5192 that inhibits 50% of the fluorescent ligand binding.
Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization in Mice
This protocol describes a method to evaluate the in vivo efficacy of BIO5192 in mobilizing HSPCs.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Plerixafor (optional, for combination studies)
-
G-CSF (optional, for combination studies)
-
Materials for retro-orbital blood collection
-
Methylcellulose-based medium for colony-forming unit (CFU) assays
-
Flow cytometry antibodies for HSPC analysis (e.g., Lineage, c-Kit, Sca-1)
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week before the experiment.
-
Drug Administration:
-
Single Agent: Administer BIO5192 (e.g., 1 mg/kg) via intravenous (i.v.) or subcutaneous (s.c.) injection.
-
Combination Therapy: Co-administer BIO5192 with Plerixafor (e.g., 5 mg/kg, s.c.) or after a course of G-CSF (e.g., 100 µg/kg/day for 4 days).
-
-
Blood Collection: At various time points post-injection (e.g., 1, 3, 6 hours), collect peripheral blood via retro-orbital bleeding.
-
CFU Assay: Plate a defined volume of blood in methylcellulose medium. Incubate for 7-10 days and count the number of hematopoietic colonies.
-
Flow Cytometry Analysis: Lyse red blood cells and stain the remaining cells with fluorescently labeled antibodies against HSPC markers to quantify the number of mobilized HSPCs.
-
Data Analysis: Compare the number of mobilized HSPCs (CFUs or flow cytometry counts) between the BIO5192-treated groups and the vehicle control group.
Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol outlines the induction of EAE in mice and the evaluation of BIO5192's therapeutic effect.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound
-
Vehicle
-
Clinical scoring sheet
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
On day 0 and day 2, administer pertussis toxin intraperitoneally.
-
-
Treatment: Begin treatment with BIO5192 (e.g., 30 mg/kg, s.c., twice daily) or vehicle at a predetermined time point (e.g., at the onset of clinical signs).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
Data Analysis: Compare the mean clinical scores and disease incidence between the BIO5192-treated and vehicle-treated groups.
Conclusion
This compound is a valuable research tool for investigating the roles of VLA-4 in various physiological and pathological processes. Its high potency and selectivity make it an ideal compound for preclinical studies in inflammation, autoimmune diseases, and hematology. This technical guide provides a foundational understanding of the pharmacology of BIO5192 and detailed protocols to facilitate its use in a research setting. Further investigation into the downstream signaling consequences of VLA-4 inhibition by BIO5192 will continue to enhance our understanding of its molecular mechanisms.
References
BIO5192 Hydrate: A Technical Guide for In Vitro Studies of Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO5192 hydrate is a potent and highly selective small molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[1][2][3] VLA-4 plays a critical role in cell adhesion, particularly in the context of leukocyte trafficking and hematopoietic stem and progenitor cell (HSPC) mobilization.[1][4] By interrupting the interaction between VLA-4 and its primary ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and the CS-1 domain of fibronectin, BIO5192 provides a powerful tool for studying and modulating cell adhesion processes in vitro.[4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for in vitro cell adhesion assays, and a visualization of the associated signaling pathways.
Core Mechanism of Action
BIO5192 is a high-affinity antagonist of VLA-4, with a dissociation constant (Kd) of less than 10 pM.[1][2][3] It selectively binds to the α4β1 integrin, thereby preventing its engagement with VCAM-1 and fibronectin.[4] This blockade of the VLA-4/VCAM-1 axis disrupts the adhesion of cells expressing VLA-4, such as lymphocytes and hematopoietic stem cells, to the vascular endothelium and the extracellular matrix.[4][5]
Quantitative Data on BIO5192 Activity
The efficacy of BIO5192 in modulating cell adhesion and related processes has been quantified in several studies. The following tables summarize key quantitative data.
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Kd) | < 10 pM | α4β1 Integrin | [1][2][3] |
| IC50 vs. α4β1 | 1.8 nM | Jurkat cells | [1][2][3] |
| IC50 vs. α9β1 | 138 nM | N/A | [1] |
| IC50 vs. α2β1 | 1053 nM | N/A | [1] |
| IC50 vs. α4β7 | > 500 nM | N/A | [1] |
| IC50 vs. αIIbβ3 | > 10,000 nM | N/A | [1] |
| Experimental Endpoint | BIO5192 Effect | Cell Type/System | Reference |
| Inhibition of cell binding to fibronectin (untreated cells) | 43% reduction | Murine A20 lymphoma cells | [4] |
| Inhibition of cell binding to fibronectin (PMA-stimulated cells) | 36% reduction | Murine A20 lymphoma cells | [4] |
| Mobilization of murine HSPCs | 30-fold increase over basal levels | Murine model | [4][5][6] |
| HSPC mobilization (in combination with Plerixafor) | 3-fold additive effect | Murine model | [4][5][6] |
| HSPC mobilization (in combination with G-CSF and Plerixafor) | 17-fold enhancement compared to G-CSF alone | Murine model | [4][5][6] |
Experimental Protocols
In Vitro Cell Adhesion Assay Using this compound
This protocol describes a method to quantify the inhibitory effect of BIO5192 on the adhesion of VLA-4 expressing cells to fibronectin-coated surfaces.
Materials:
-
This compound (soluble in DMSO)[1]
-
VLA-4 expressing cells (e.g., Jurkat, Molt-4, or primary lymphocytes)
-
Fibronectin
-
96-well tissue culture plates
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Serum-free cell culture medium
-
Calcein-AM or other suitable fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Prepare a 50 µg/mL solution of fibronectin in sterile PBS.
-
Add 100 µL of the fibronectin solution to the desired number of wells in a 96-well plate.
-
To other wells, add 100 µL of 1% BSA in PBS to serve as a negative control.
-
Incubate the plate overnight at 4°C.
-
The next day, aspirate the coating solutions and wash the wells twice with 200 µL of sterile PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to all wells and incubate for 1 hour at 37°C.
-
Wash the wells twice with 200 µL of sterile PBS.
-
-
Cell Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute in serum-free medium to the desired final concentrations (e.g., a range from 1 nM to 1 µM). Include a vehicle control (DMSO at the same final concentration).
-
Harvest VLA-4 expressing cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
In separate tubes, incubate the cell suspension with the different concentrations of BIO5192 or vehicle control for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Aspirate the final PBS wash from the coated plate.
-
Add 100 µL of the pre-treated cell suspension to each well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Gently wash the wells 2-3 times with 200 µL of pre-warmed PBS to remove non-adherent cells.
-
After the final wash, add 100 µL of PBS to each well.
-
-
Quantification:
-
Measure the fluorescence in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein-AM (e.g., 485 nm excitation and 520 nm emission).
-
The percentage of cell adhesion can be calculated as: (Fluorescence of test well / Fluorescence of total seeded cells) x 100.
-
Signaling Pathways and Visualizations
VLA-4 Mediated Cell Adhesion Signaling
Upon binding to its ligands (VCAM-1 or fibronectin), VLA-4 initiates an intracellular signaling cascade that promotes cell adhesion and migration. This process often involves the recruitment and activation of several key signaling molecules. The α4 cytoplasmic domain can activate c-Src, leading to the phosphorylation of p130Cas and subsequent activation of the Rac GTPase, which is a critical regulator of the actin cytoskeleton and cell motility.[2]
Caption: VLA-4 signaling pathway and the inhibitory action of BIO5192.
Experimental Workflow for In Vitro Cell Adhesion Assay
The following diagram outlines the key steps in the experimental protocol for assessing the effect of BIO5192 on cell adhesion.
Caption: Workflow for the BIO5192 in vitro cell adhesion assay.
Conclusion
This compound is a valuable research tool for the in vitro investigation of cell adhesion mechanisms mediated by the VLA-4 integrin. Its high potency and selectivity allow for precise modulation of VLA-4-dependent cellular interactions. The provided protocols and pathway diagrams serve as a comprehensive resource for researchers and drug development professionals seeking to utilize BIO5192 in their studies of cell adhesion and related biological processes.
References
- 1. VLA-4 - Wikipedia [en.wikipedia.org]
- 2. Integrin alpha4beta1 promotes focal adhesion kinase-independent cell motility via alpha4 cytoplasmic domain-specific activation of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Signaling by vascular cell adhesion molecule-1 (VCAM-1) through VLA-4 promotes CD3-dependent T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VLA‐4 Molecules on Tumor Cells Initiate an Adhesive Interaction with VCAM‐1 Molecules on Endothelial Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
The Biological Activity of BIO5192 Hydrate in Murine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of BIO5192 hydrate in murine models. BIO5192 is a potent and highly selective small-molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). Its primary mechanism of action involves the disruption of the interaction between VLA-4 and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1).[1][2] This guide will detail the significant findings from preclinical murine studies, focusing on its role in hematopoietic stem cell mobilization and the amelioration of experimental autoimmune encephalomyelitis.
Core Mechanism of Action: VLA-4 Inhibition
BIO5192 exhibits high affinity and selectivity for α4β1 integrin. The disruption of the VLA-4/VCAM-1 axis by BIO5192 is central to its observed biological effects. This interaction is a key component of cell adhesion and trafficking processes in the body.[1][2]
Signaling Pathway of VLA-4 Inhibition by BIO5192
The following diagram illustrates the signaling pathway affected by BIO5192. By blocking the VLA-4 receptor, BIO5192 prevents its binding to VCAM-1, which is expressed on endothelial and stromal cells. This inhibition disrupts the adhesion and transendothelial migration of leukocytes and hematopoietic stem and progenitor cells (HSPCs).
Caption: Mechanism of BIO5192 action on the VLA-4/VCAM-1 axis.
Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization
A primary and well-documented biological activity of BIO5192 in murine models is its ability to induce the mobilization of HSPCs from the bone marrow into the peripheral blood.[1][2]
Quantitative Data on HSPC Mobilization
The following tables summarize the key quantitative findings from studies evaluating BIO5192's effect on HSPC mobilization.
Table 1: In Vitro Activity and Pharmacokinetics of BIO5192
| Parameter | Value | Reference |
| Binding Affinity (Kd) for α4β1 | < 10 pM | |
| IC50 for α4β1 | 1.8 nM | [3] |
| IC50 for α9β1 | 138 nM | |
| IC50 for α2β1 | 1053 nM | |
| IC50 for α4β7 | > 500 nM | |
| IC50 for αIIbβ3 | > 10,000 nM | |
| Terminal Half-life (1 mg/kg, i.v.) | 1.1 hours | [3] |
| Terminal Half-life (3 mg/kg, s.c.) | 1.7 hours | [3] |
| Terminal Half-life (10 mg/kg, s.c.) | 2.7 hours | [3] |
| Terminal Half-life (30 mg/kg, s.c.) | 4.7 hours | [3] |
| AUC (3 mg/kg, s.c.) | 5,460 hng/ml | [3] |
| AUC (30 mg/kg, s.c.) | 14,175 hng/ml | [3] |
Table 2: In Vivo Efficacy of BIO5192 in HSPC Mobilization in Murine Models
| Treatment Group | Fold Increase in HSPCs (vs. basal) | Reference |
| BIO5192 alone | 30-fold | [1][2][4] |
| BIO5192 + Plerixafor | 3-fold additive effect (vs. single agents) | [1][2][4] |
| BIO5192 + Plerixafor + G-CSF | 17-fold (vs. G-CSF alone) | [1][2][4] |
| BIO5192 + Plerixafor + G-CSF | 135-fold (vs. baseline) | [1] |
Experimental Protocols for HSPC Mobilization
1. Murine Models:
-
Studies have utilized mouse strains such as 129Sv/J, C57BL/6J, and B6.SJL-Ptprca Pepcb/BoyJ.[1][4] All animal procedures were approved by the respective Institutional Animal Care and Use Committees.[1][4]
2. Drug Preparation and Administration:
-
BIO5192 was supplied as a sterile powder and reconstituted at 200 μg/mL in a vehicle of ethanol:propylene glycol:water (10:36:54) at pH 7.0.[1][4]
-
For mobilization studies, BIO5192 was administered intravenously (i.v.) at doses ranging from 0.001 to 3 mg/kg.[1] A common effective dose was 1 mg/kg i.v.[1]
-
Plerixafor was administered subcutaneously (s.c.) at 5 mg/kg.[1]
-
Recombinant human G-CSF was administered s.c. at 250 μg/kg per day for 5 days.[1]
3. Assessment of HSPC Mobilization:
-
Colony-Forming Cell (CFC) Assays: Peripheral blood was collected at various time points after drug administration. Mononuclear cells were isolated and cultured in methylcellulose-based media supplemented with cytokines (e.g., IL-3, IL-6, SCF) to quantify the number of colony-forming units, typically for granulocyte-macrophage progenitors (CFU-GM).[1]
-
Competitive Repopulation Assay: To assess the functionality of mobilized stem cells, peripheral blood mononuclear cells from treated donor mice (e.g., C57BL/6, CD45.2+) were transplanted into lethally irradiated recipient mice (e.g., CD45.1+/CD45.2+ F1) along with a known number of competitor bone marrow cells from congenic mice (CD45.1+).[1] Donor cell engraftment was monitored over several months by flow cytometry for CD45.2+ cells in the peripheral blood of recipients.[1] Secondary transplantations were also performed to confirm long-term repopulating ability.[1]
Experimental Workflow for HSPC Mobilization and Analysis
Caption: Workflow for HSPC mobilization studies with BIO5192.
Efficacy in a Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
BIO5192 has also been evaluated in a murine model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), where it demonstrated therapeutic potential by delaying disease onset.
Quantitative Data from EAE Studies
Table 3: Efficacy of BIO5192 in the Murine EAE Model
| Parameter | Treatment Group | Result | Reference |
| Disease Onset | BIO5192 (30 mg/kg; s.c; bid; days 5-14) | 3-day delay in paralysis onset | [3] |
Experimental Protocol for EAE
1. EAE Induction:
-
Mice are immunized subcutaneously with an emulsion of a myelin-specific peptide, such as myelin oligodendrocyte glycoprotein 35-55 (MOG35-55), in Complete Freund's Adjuvant (CFA).[5][6]
-
Pertussis toxin is administered intraperitoneally on the day of immunization and again two days later to facilitate the entry of pathogenic T cells into the central nervous system.[5][6]
2. BIO5192 Treatment:
-
A documented therapeutic regimen for BIO5192 in the EAE model is 30 mg/kg administered subcutaneously, twice daily (bid), from day 5 to day 14 post-immunization.[3]
3. Clinical Assessment:
-
Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is no disease, 1 is a limp tail, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is quadriplegia, and 5 is moribund.
In Vitro Binding and Adhesion Assays
The inhibitory activity of BIO5192 on VLA-4 has been confirmed through in vitro assays.
Experimental Protocol for In Vitro Adhesion Assay
1. Cell Lines:
-
VLA-4 expressing cell lines, such as the murine A20 lymphoma cell line, are used.[1]
2. Assay Principle:
-
The ability of BIO5192 to block the binding of VLA-4 expressing cells to immobilized VLA-4 ligands is assessed.
-
Plates are coated with fibronectin or a soluble VCAM-1/Fc fusion protein.[1]
-
Calcein-AM labeled A20 cells are seeded in the coated plates in the presence or absence of BIO5192.[1]
-
After incubation, unbound cells are washed away, and the fluorescence of the remaining adherent cells is measured.[1]
3. Key Findings:
-
BIO5192 reduced the binding of A20 cells to fibronectin-coated plates by 43% (unstimulated) and 36% (PMA-stimulated).[1][4]
BIO5192 in Murine Cancer Models
Despite the known role of VLA-4 in leukocyte trafficking and its expression on some tumor cells, extensive studies on the efficacy of this compound in murine cancer models are not widely reported in the available literature. Its primary characterization in murine models has been in the context of HSPC mobilization and autoimmune disease.
Summary and Conclusion
This compound is a potent and selective VLA-4 inhibitor with significant and well-characterized biological activity in murine models. Its ability to effectively mobilize hematopoietic stem and progenitor cells, both alone and in combination with other agents like Plerixafor and G-CSF, highlights its potential in the field of stem cell transplantation. Furthermore, its efficacy in delaying the onset of paralysis in a murine model of multiple sclerosis suggests a therapeutic role in autoimmune disorders. The data presented in this guide, derived from preclinical murine studies, provide a strong foundation for further investigation and development of BIO5192 as a therapeutic agent.
References
- 1. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental autoimmune encephalomyelitis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
BIO5192 hydrate in vivo dosage and administration guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO5192 hydrate is a potent and selective small molecule inhibitor of the integrin α4β1 (VLA-4).[1][2] VLA-4 plays a crucial role in cell adhesion and migration, and its interaction with its ligand, VCAM-1, is central to the trafficking of hematopoietic stem and progenitor cells (HSPCs) and lymphocytes.[3][4][5] By interrupting the VCAM-1/VLA-4 axis, BIO5192 has demonstrated significant efficacy in mobilizing HSPCs from the bone marrow to the peripheral blood.[3][6] This property makes it a valuable tool for research in hematology, immunology, and regenerative medicine. These application notes provide a comprehensive guide to the in vivo dosage, administration, and relevant experimental protocols for this compound.
Mechanism of Action
BIO5192 selectively binds to α4β1 integrin with high affinity (Kd <10 pM), exhibiting 250- to 1000-fold higher affinity for VLA-4 than for the related α4β7 integrin.[3] This inhibition disrupts the adhesive interactions between HSPCs and the bone marrow niche, as well as the migration of lymphocytes into inflamed tissues, leading to their mobilization into the peripheral circulation.[3][4]
Data Presentation
Table 1: In Vivo Dosage and Administration of this compound in Murine Models
| Application | Species | Dosage | Administration Route | Key Findings | Reference |
| HSPC Mobilization | Mouse | 0.001, 0.01, 0.1, 1, or 3 mg/kg | Intravenous (IV) | Dose-dependent increase in HSPC mobilization, with 1 mg/kg resulting in a ~30-fold increase over baseline.[3] | [3] |
| HSPC Mobilization | Mouse | 1 mg/kg | Intravenous (IV) | Peak mobilization observed at 0.5 to 1 hour.[3] | [3] |
| Combination HSPC Mobilization | Mouse | 1 mg/kg BIO5192 (IV) + 5 mg/kg Plerixafor (SC) | IV and Subcutaneous (SC) | Additive effect on progenitor mobilization, peaking at 3 hours.[3] | [3] |
| Combination HSPC Mobilization | Mouse | 1 mg/kg BIO5192 (IV) + G-CSF (250 µg/kg/day x 5 days) + Plerixafor (5 mg/kg SC) | IV, SC | 17-fold enhancement in mobilization compared to G-CSF alone.[3][6] | [3][6] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Rat | 30 mg/kg | Subcutaneous (SC), twice daily (bid) | Delayed onset of paralysis associated with EAE.[1][2] | [1][2] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Dosage | Administration Route | Value | Reference |
| Terminal Half-life (t1/2) | Not Specified | 1 mg/kg | Intravenous (IV) | 1.1 hours | [1][2] |
| Terminal Half-life (t1/2) | Not Specified | 3 mg/kg | Subcutaneous (SC) | 1.7 hours | [1][2] |
| Terminal Half-life (t1/2) | Not Specified | 10 mg/kg | Subcutaneous (SC) | 2.7 hours | [1][2] |
| Terminal Half-life (t1/2) | Not Specified | 30 mg/kg | Subcutaneous (SC) | 4.7 hours | [1][2] |
| Area Under the Curve (AUC) | Not Specified | 3 mg/kg | Subcutaneous (SC) | 5,460 hng/ml | [1][2] |
| Area Under the Curve (AUC) | Not Specified | 30 mg/kg | Subcutaneous (SC) | 14,175 hng/ml | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the reconstitution of this compound for administration in animal models.
Materials:
-
This compound powder
-
Ethanol
-
Propylene glycol
-
Sterile water
-
Sterile, light-protected tubes
-
Vortex mixer
Procedure:
-
This compound is supplied as a sterile powder.[3]
-
Prepare a vehicle solution of ethanol:propylene glycol:water in a 10:36:54 ratio, adjusted to pH 7.0.[3]
-
Reconstitute the this compound powder in the vehicle solution to a final concentration of 200 µg/mL.[3]
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Note: A different formulation for subcutaneous injection has been described as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Protocol 2: In Vivo HSPC Mobilization in Mice
This protocol details the procedure for inducing HSPC mobilization in mice using this compound.
Materials:
-
C57BL/6J x 129Sv/J F1 mice (or other suitable strain)
-
Prepared this compound solution (200 µg/mL)
-
Sterile syringes and needles for intravenous or subcutaneous injection
-
Blood collection supplies (e.g., EDTA tubes, capillary tubes)
-
Methylcellulose-based medium for colony-forming unit (CFU) assays
Procedure:
-
Administer this compound to mice at the desired dose (e.g., 1 mg/kg) via intravenous injection.[3] For subcutaneous administration, adjust the volume and concentration accordingly.
-
Collect peripheral blood at specified time points post-injection (e.g., 0.5, 1, 3, and 6 hours) to assess the peak of mobilization.[3]
-
Perform peripheral blood colony-forming unit (CFU) assays to quantify the number of mobilized progenitor cells.[3]
-
For combination studies, administer other agents such as Plerixafor (5 mg/kg, SC) or G-CSF (250 µg/kg/day for 5 days, SC) in conjunction with BIO5192.[3]
Protocol 3: Competitive Repopulation Assay
This protocol is used to assess the long-term engraftment potential of HSPCs mobilized by BIO5192.
Materials:
-
Lethally irradiated recipient mice (e.g., CD45.1+/CD45.2+)
-
Peripheral blood mononuclear cells (PBMCs) from donor mice mobilized with BIO5192
-
Congenic competitor bone marrow cells (e.g., CD45.1+)
-
Flow cytometer and relevant antibodies (e.g., anti-CD45.1, anti-CD45.2)
Procedure:
-
Mobilize HSPCs in donor mice using BIO5192 as described in Protocol 2.
-
Isolate PBMCs from the peripheral blood of the mobilized donor mice.
-
Lethally irradiate recipient mice.
-
Transplant the recipient mice with a mixture of PBMCs from the BIO5192-mobilized donors and a known number of congenic competitor bone marrow cells (e.g., 0.5 x 106 cells).[3]
-
At various time points post-transplantation (e.g., 3 months), analyze the peripheral blood of recipient mice using flow cytometry to determine the level of donor chimerism by distinguishing between donor (CD45.2+) and competitor (CD45.1+) cells.[3]
-
Successful engraftment is indicated by stable, long-term multilineage chimerism.[3]
Visualizations
Signaling Pathway
Caption: BIO5192 inhibits the VLA-4/VCAM-1 adhesion axis.
Experimental Workflow
Caption: Workflow for assessing HSPC mobilization by BIO5192.
Logical Relationship: Combination Therapy
Caption: BIO5192's additive and synergistic effects in combination therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An assessment of the mechanistic differences between two integrin alpha 4 beta 1 inhibitors, the monoclonal antibody TA-2 and the small molecule BIO5192, in rat experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with BIO5192 Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO5192 is a potent and highly selective small-molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[1][2][3] This integrin plays a critical role in cell adhesion and migration, and its inhibition has significant therapeutic potential in various inflammatory diseases and for mobilizing hematopoietic stem and progenitor cells (HSPCs).[3][4] These application notes provide detailed protocols for the dissolution of BIO5192 hydrate for in vivo studies, along with relevant technical data and a summary of its mechanism of action.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of BIO5192 is presented in the table below.
| Property | Value |
| Molecular Weight | 817.78 g/mol [1] |
| Formula | C₃₈H₄₆Cl₂N₆O₈S[1] |
| Purity | ≥98%[1] |
| CAS Number | 327613-57-0[1] |
| Storage | Store at -20°C. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] |
Mechanism of Action: VLA-4 Inhibition
BIO5192 functions by selectively binding to integrin α4β1 (VLA-4) with high affinity (Kd < 10 pM).[1][2] This binding blocks the interaction between VLA-4 on the surface of cells, such as lymphocytes and hematopoietic stem cells, and its ligand, Vascular Cell Adhesion Molecule 1 (VCAM-1), on the vascular endothelium.[4] The disruption of the VLA-4/VCAM-1 axis inhibits the adhesion and transmigration of inflammatory cells into tissues and mobilizes HSPCs from the bone marrow into the peripheral blood.[4]
Below is a diagram illustrating the signaling pathway inhibited by BIO5192.
Caption: Mechanism of BIO5192 action.
In Vivo Dissolution Protocols
The successful in vivo application of BIO5192 requires appropriate dissolution to ensure bioavailability and prevent precipitation. BIO5192 is soluble in DMSO up to 100 mM.[1] However, for in vivo administration, a vehicle that is well-tolerated by the animal model is essential. Below are established protocols for preparing BIO5192 for in vivo studies. It is recommended to prepare working solutions fresh on the day of use.[5] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2][5]
Protocol 1: DMSO and Corn Oil Formulation
This protocol is suitable for subcutaneous administration and can achieve a concentration of at least 2.5 mg/mL.[2][5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Prepare a stock solution of BIO5192 in DMSO (e.g., 25 mg/mL).
-
For a final working solution, add 10% of the DMSO stock solution to 90% corn oil.
-
Mix thoroughly until a clear, homogenous solution is obtained.
Example for 1 mL working solution:
-
Add 100 µL of 25 mg/mL BIO5192 in DMSO to 900 µL of corn oil.
Protocol 2: Multi-Component Vehicle (DMSO, PEG300, Tween-80, Saline)
This formulation is suitable for achieving a clear solution of at least 1.25 mg/mL and can be used for various administration routes.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of BIO5192 in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add 10% of the DMSO stock solution.
-
Add 40% PEG300 and mix until uniform.
-
Add 5% Tween-80 and mix thoroughly.
-
Add 45% saline to reach the final volume and mix until the solution is clear.
Example for 1 mL working solution:
-
Start with 100 µL of 12.5 mg/mL BIO5192 in DMSO.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline and mix.
Protocol 3: Ethanol, Propylene Glycol, and Water Formulation
This vehicle was used in a study on the mobilization of hematopoietic stem and progenitor cells.[4]
Materials:
-
This compound powder
-
Ethanol
-
Propylene glycol
-
Water
-
Acid/base for pH adjustment
Procedure:
-
Prepare a vehicle solution of ethanol:propylene glycol:water in a 10:36:54 ratio.
-
Adjust the pH of the vehicle to 7.0.
-
Dissolve the BIO5192 sterile powder in the pH-adjusted vehicle to the desired concentration (e.g., 200 µg/mL).[4]
Experimental Workflow for In Vivo Studies
The following diagram outlines a general workflow for in vivo experiments using BIO5192.
Caption: General experimental workflow for in vivo studies with BIO5192.
Quantitative Data Summary
The following tables summarize key quantitative data for BIO5192 from in vivo studies.
Table 1: Pharmacokinetic Parameters of BIO5192 [2][5]
| Administration Route | Dose (mg/kg) | Terminal Half-life (hours) |
| Intravenous (i.v.) | 1 | 1.1 |
| Subcutaneous (s.c.) | 3 | 1.7 |
| Subcutaneous (s.c.) | 10 | 2.7 |
| Subcutaneous (s.c.) | 30 | 4.7 |
Table 2: In Vivo Efficacy and Dosing
| Animal Model | Dosing Regimen | Effect | Reference |
| Mice | 1 mg/kg, i.v. (with Plerixafor) | Additive effect on progenitor mobilization | [2][5] |
| Mice | 30 mg/kg, s.c. (bid, days 5-14) | Delays paralysis in Experimental Autoimmune Encephalomyelitis (EAE) | [2][5] |
| Rats | N/A | Efficacious in the EAE model | [3] |
Table 3: IC₅₀ Values for Different Integrins [1][2]
| Integrin | IC₅₀ (nM) |
| α₄β₁ | 1.8 |
| α₉β₁ | 138 |
| α₂β₁ | 1053 |
| α₄β₇ | > 500 |
| αIIbβ₃ | > 10,000 |
Conclusion
BIO5192 is a valuable research tool for studying the role of α4β1 integrin in various biological processes. The protocols and data provided in these application notes are intended to facilitate the design and execution of in vivo studies. Adherence to appropriate dissolution and administration procedures is crucial for obtaining reliable and reproducible results. Researchers should select the most suitable vehicle based on their specific experimental needs, including the animal model, administration route, and desired concentration.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An assessment of the mechanistic differences between two integrin alpha 4 beta 1 inhibitors, the monoclonal antibody TA-2 and the small molecule BIO5192, in rat experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BIO5192 Hydrate in In Vitro Cell Adhesion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO5192 hydrate is a potent and highly selective small-molecule inhibitor of integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[1] Integrin α4β1 plays a crucial role in cell adhesion, particularly in the interaction between leukocytes and endothelial cells via its binding to Vascular Cell Adhesion Molecule-1 (VCAM-1) and the extracellular matrix protein fibronectin.[2][3] This interaction is fundamental in inflammatory responses and leukocyte trafficking. BIO5192 effectively blocks this binding, making it a valuable tool for studying the physiological and pathological roles of α4β1 integrin in various cellular processes, including inflammation, autoimmune diseases, and cancer metastasis.
These application notes provide a detailed protocol for utilizing this compound in in vitro cell adhesion assays, a summary of effective concentrations, and an overview of the underlying signaling pathways.
Mechanism of Action
BIO5192 is a selective antagonist of the integrin α4β1, exhibiting a 250- to 1000-fold higher affinity for α4β1 over the related α4β7 integrin.[1] It functions by binding to the α4 subunit and inhibiting its interaction with its ligands, VCAM-1 and fibronectin. This blockade of the VLA-4/VCAM-1 axis prevents the initial tethering and firm adhesion of cells, thereby inhibiting cell migration and infiltration into tissues.[1][3]
Data Presentation
The inhibitory effect of BIO5192 on in vitro cell adhesion is dose-dependent. The following table summarizes the typical inhibitory concentrations and their effects on the adhesion of Jurkat cells (a human T lymphocyte cell line) to VCAM-1-coated surfaces.
| This compound Concentration (nM) | Percent Inhibition of Cell Adhesion (%) |
| 0.1 | ~10% |
| 1 | ~25% |
| 10 | ~55% |
| 100 | ~85% |
| 1000 (1 µM) | >95% |
Note: The IC50 for BIO5192 in inhibiting Jurkat cell adhesion to fibronectin (CS1 fragment) has been reported to be approximately 9 nM.[4] The above data is illustrative and may vary depending on the specific cell type, ligand, and experimental conditions.
Experimental Protocols
This section provides a detailed protocol for a fluorescently labeled in vitro cell adhesion assay to assess the inhibitory effect of BIO5192.
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Jurkat cells (or other cell line expressing α4β1 integrin)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human VCAM-1/Fc Chimera Protein
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (or other suitable fluorescent cell stain)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Stock Solution Preparation
-
BIO5192 Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to achieve a final concentration of 10 mM. For example, dissolve 8.27 mg of this compound (MW: 827.78 g/mol with one water molecule) in 1 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution in aliquots at -20°C.
Experimental Procedure
-
Plate Coating with VCAM-1: a. Dilute recombinant human VCAM-1/Fc to a final concentration of 5 µg/mL in sterile PBS. b. Add 50 µL of the diluted VCAM-1 solution to each well of a 96-well microplate. c. Incubate the plate overnight at 4°C. d. The following day, wash the wells twice with 150 µL of sterile PBS. e. Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C. f. Wash the wells twice with 150 µL of PBS before cell seeding.
-
Cell Preparation and Labeling: a. Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Harvest the cells and wash them once with serum-free RPMI-1640. c. Resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL. d. Add Calcein-AM to the cell suspension at a final concentration of 5 µM. e. Incubate the cells for 30 minutes at 37°C in the dark. f. Wash the labeled cells twice with serum-free RPMI-1640 to remove excess dye and resuspend in serum-free RPMI-1640 at 1 x 10^6 cells/mL.
-
Cell Treatment with BIO5192: a. Prepare serial dilutions of BIO5192 from the 10 mM stock solution in serum-free RPMI-1640 to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). b. In separate tubes, mix equal volumes of the labeled cell suspension and the diluted BIO5192 solutions. c. Include a vehicle control (DMSO) and a positive control (no inhibitor). d. Incubate the cells with BIO5192 for 30 minutes at 37°C.
-
Adhesion Assay: a. After the pre-incubation with BIO5192, gently resuspend the cells. b. Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to each VCAM-1-coated well. c. To determine the total fluorescence (representing 100% of cells added), add 100 µL of a separate aliquot of the cell suspension to wells that will not be washed. d. Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator. e. Gently wash the wells 2-3 times with 150 µL of pre-warmed PBS to remove non-adherent cells. f. After the final wash, add 100 µL of PBS to each well.
-
Quantification: a. Measure the fluorescence intensity of each well using a fluorescence microplate reader with excitation at 485 nm and emission at 520 nm. b. Calculate the percentage of cell adhesion for each condition using the following formula:
% Adhesion = (Fluorescence of washed well / Fluorescence of unwashed well) x 100
c. Calculate the percent inhibition of cell adhesion for each BIO5192 concentration:
% Inhibition = (1 - (% Adhesion with BIO5192 / % Adhesion of vehicle control)) x 100
Mandatory Visualizations
Signaling Pathway
Caption: Integrin α4β1 signaling and inhibition by BIO5192.
Experimental Workflow
Caption: Workflow for the in vitro cell adhesion assay.
Logical Relationship
Caption: Effect of BIO5192 concentration on cell adhesion.
References
- 1. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VLA-4 - Wikipedia [en.wikipedia.org]
- 3. The integrin VLA-4 supports tethering and rolling in flow on VCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for BIO5192 in Experimental Autoimmune Encephalomyelitis (EAE) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BIO5192, a potent and selective small-molecule inhibitor of α4β1 integrin (Very Late Antigen-4 or VLA-4), in the context of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis (MS).[1]
Introduction to BIO5192
BIO5192 is a highly selective inhibitor of the α4β1 integrin, with a dissociation constant (Kd) of less than 10 pM.[1] Integrin α4β1 plays a critical role in the inflammatory processes that drive diseases like multiple sclerosis by mediating the adhesion and migration of lymphocytes from the bloodstream into inflamed tissues of the central nervous system (CNS).[1] BIO5192 exerts its therapeutic effect by blocking the interaction between α4β1 on the surface of lymphocytes and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on endothelial cells of the blood-brain barrier. This inhibition prevents the infiltration of pathogenic immune cells into the CNS, thereby mitigating the inflammatory cascade that leads to demyelination and axonal damage.
A key mechanistic feature of BIO5192 is that it does not induce the internalization of the α4β1 integrin receptor upon binding, a phenomenon observed with some monoclonal antibody-based inhibitors of the same target.[1] This suggests that a simple blockade of the α4β1/VCAM-1 interaction is sufficient for its efficacy in EAE models.[1]
Data Presentation
Properties of BIO5192
| Property | Value | Reference |
| Molecular Weight | 817.78 | [2] |
| Formula | C38H46Cl2N6O8S | [2] |
| Target | Integrin α4β1 (VLA-4) | [1][2] |
| Potency (Kd) | < 10 pM | [1] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Storage | Store at -20°C | [2] |
Illustrative Efficacy of BIO5192 in a Rat EAE Model
The following table represents an illustrative example of the expected efficacy of BIO5192 in a typical rat EAE study. While the Leone et al. (2003) study confirmed the efficacy of BIO5192, specific quantitative data on clinical scores were not available in the reviewed literature. This table is based on the reported efficacy and typical EAE progression.
| Day Post-Immunization | Mean Clinical Score (Vehicle Control) | Mean Clinical Score (BIO5192-Treated) |
| 8 | 0.0 | 0.0 |
| 10 | 0.5 | 0.0 |
| 12 | 1.5 | 0.5 |
| 14 | 2.5 | 1.0 |
| 16 | 3.0 | 1.5 |
| 18 | 3.0 | 1.5 |
| 20 | 2.5 | 1.0 |
Experimental Protocols
I. Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Rats
This protocol describes the active induction of EAE in Lewis rats, a common model for studying the efficacy of therapeutic agents like BIO5192.
Materials:
-
Myelin Basic Protein (MBP) or other suitable encephalitogenic peptide
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra
-
Anesthetic (e.g., isoflurane)
-
Sterile saline
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MBP in CFA. For example, mix equal volumes of MBP (in sterile saline) and CFA containing Mycobacterium tuberculosis to a final concentration of 1 mg/mL of MBP and 4 mg/mL of M. tuberculosis.
-
Immunization: Anesthetize the rats. Inject 0.1 mL of the antigen emulsion subcutaneously into the footpad of each hind limb.
-
Monitoring: Following immunization, monitor the animals daily for clinical signs of EAE. Weigh the animals daily and provide supportive care as needed (e.g., food and water on the cage floor).
II. Preparation and Administration of BIO5192
Materials:
-
BIO5192 powder
-
Ethanol
-
Propylene glycol
-
Sterile water
-
pH meter
-
Sterile syringes and needles
Procedure:
-
Formulation: Prepare a vehicle solution of ethanol:propylene glycol:water (10:36:54) with a pH of 7.0.[3]
-
Reconstitution: Reconstitute BIO5192 powder in the vehicle to the desired stock concentration. For example, a stock solution of 200 µg/mL can be prepared.[3]
-
Dosing: The optimal dosage regimen for BIO5192 in rat EAE models was determined to be one that provides full receptor occupancy. While the exact dose from the primary rat EAE study is not detailed in the available literature, a dose of 1 mg/kg administered intravenously has been used in mouse studies and can serve as a starting point for dose-ranging studies.[3]
-
Administration: Administer the prepared BIO5192 solution to the animals via the desired route (e.g., intravenous, subcutaneous, or intraperitoneal). The timing of administration (prophylactic or therapeutic) will depend on the study design.
III. Clinical Scoring of EAE in Rats
Clinical signs of EAE should be assessed and scored daily by a blinded observer.
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Hind limb paralysis |
| 4 | Hind and forelimb paralysis |
| 5 | Moribund or dead |
IV. Measurement of Leukocytosis as a Pharmacodynamic Marker
Leukocytosis (an increase in white blood cell count) is a known pharmacodynamic effect of α4β1 integrin inhibitors and can be used to confirm the biological activity of BIO5192 in vivo.[1]
Materials:
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Pipettes
-
Hematology analyzer or hemocytometer and microscope
-
Lysis buffer (if manual counting)
Procedure:
-
Blood Collection: Collect blood samples from the animals at baseline (before treatment) and at specified time points after BIO5192 administration.
-
Cell Counting:
-
Automated Method: Use a hematology analyzer to obtain a complete blood count (CBC), including the total white blood cell count.
-
Manual Method: If an automated analyzer is not available, perform manual cell counting using a hemocytometer. This will involve diluting the blood, lysing the red blood cells, and counting the white blood cells under a microscope.
-
-
Data Analysis: Compare the white blood cell counts at different time points to the baseline values to determine the extent of leukocytosis induced by BIO5192.
Visualizations
Mechanism of Action of BIO5192
Caption: BIO5192 blocks the VLA-4/VCAM-1 interaction, preventing immune cell infiltration.
Experimental Workflow for a BIO5192 EAE Study
Caption: Workflow for evaluating BIO5192 in a rat EAE model.
Logical Relationship of VLA-4 Inhibition in EAE
Caption: Downstream effects of VLA-4 inhibition by BIO5192 in EAE.
References
- 1. An assessment of the mechanistic differences between two integrin alpha 4 beta 1 inhibitors, the monoclonal antibody TA-2 and the small molecule BIO5192, in rat experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 3. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: BIO5192 Hydrate for Hematopoietic Stem Cell Mobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic stem cell (HSC) transplantation is a critical therapeutic strategy for a variety of hematologic malignancies and other disorders. The success of this procedure relies on the efficient collection of a sufficient number of HSCs. Granulocyte-colony stimulating factor (G-CSF) is the current standard for mobilizing HSCs from the bone marrow into the peripheral blood for collection. However, a significant number of patients respond poorly to G-CSF, and the multi-day administration can be burdensome.
BIO5192, a small-molecule inhibitor of Very Late Antigen-4 (VLA-4), offers a promising alternative and synergistic approach to HSC mobilization.[1][2][3][4] VLA-4, an integrin receptor expressed on HSCs, mediates their adhesion to the bone marrow niche through its interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1) on stromal cells.[1][3] By disrupting this VLA-4/VCAM-1 axis, BIO5192 induces the rapid and efficient mobilization of HSCs into the peripheral circulation.[1][2][4][5] Preclinical studies have demonstrated that BIO5192, alone or in combination with other mobilizing agents like G-CSF and the CXCR4 antagonist Plerixafor, can significantly enhance the yield of mobilized HSCs.[1][2][3][4][6] These mobilized cells have been shown to be capable of long-term, multi-lineage engraftment in transplantation models.[1][2][3][4]
These application notes provide a detailed protocol for the use of BIO5192 hydrate in preclinical hematopoietic stem cell mobilization studies.
Signaling Pathway of HSC Retention and Mobilization
The retention of hematopoietic stem cells within the bone marrow niche is a complex process mediated by several key molecular interactions. The VLA-4/VCAM-1 and CXCR4/SDF-1 axes are two of the most critical pathways involved. BIO5192 specifically targets the VLA-4/VCAM-1 interaction to induce HSC mobilization.
Caption: VLA-4 and CXCR4 signaling in HSC retention and mobilization.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of BIO5192 in mobilizing hematopoietic stem and progenitor cells (HSPCs) from preclinical murine studies.
Table 1: Single Agent BIO5192 Mobilization Efficacy
| Treatment Group | Fold Increase in CFU-GM vs. Baseline |
| BIO5192 | 30-fold[1][2][4] |
CFU-GM: Colony-Forming Unit-Granulocyte, Macrophage
Table 2: Combination Therapy Mobilization Efficacy
| Treatment Group | Fold Increase in HSPCs vs. Control |
| BIO5192 + Plerixafor | 3-fold increase over single agents[1][2][4] |
| G-CSF + BIO5192 + Plerixafor | 17-fold increase over G-CSF alone[1][2][4] |
HSPCs: Hematopoietic Stem and Progenitor Cells
Experimental Protocols
In Vivo Murine Hematopoietic Stem Cell Mobilization Protocol
This protocol details the procedure for inducing HSC mobilization in a murine model using this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or as recommended by the manufacturer)
-
C57BL/6J mice (or other appropriate strain)
-
Syringes and needles for intravenous or subcutaneous injection
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Reagents for complete blood count (CBC) analysis
-
Reagents for colony-forming unit (CFU) assays (e.g., MethoCult™)
-
Antibodies for flow cytometry analysis of HSPCs (e.g., anti-Lineage, anti-c-Kit, anti-Sca-1)
Experimental Workflow:
References
- 1. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of VLA4 and CXCR4 Antagonists for the Mobilization of Hematopoietic Stem and Progenitor Cells | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the efficacy of hematopoietic stem cell mobilization regimens: a systematic review and network meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Subcutaneous and Intravenous Administration of BIO5192 Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of subcutaneous (SC) and intravenous (IV) administration of BIO5192 hydrate, a potent and selective small molecule inhibitor of the integrin α4β1 (VLA-4). The information presented here is intended to guide researchers in selecting the appropriate administration route for preclinical studies and to provide standardized protocols for its use.
Introduction to this compound
BIO5192 is a highly selective inhibitor of VLA-4, which plays a crucial role in cell adhesion and migration.[1] By blocking the interaction between VLA-4 and its ligand, vascular cell adhesion molecule-1 (VCAM-1), BIO5192 effectively modulates inflammatory responses and mobilizes hematopoietic stem and progenitor cells (HSPCs).[2][3] This makes it a valuable tool for research in hematology, immunology, and oncology.
Data Presentation: Subcutaneous vs. Intravenous Administration
The route of administration significantly impacts the pharmacokinetic and pharmacodynamic profile of BIO5192. Below is a summary of key quantitative data compiled from preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Subcutaneous (SC) Administration | Intravenous (IV) Administration |
| Dose | 3, 10, and 30 mg/kg | 1 mg/kg |
| Terminal Half-life (t½) | 1.7, 2.7, and 4.7 hours, respectively[4][5] | 1.1 hours[4][5] |
| Area Under the Curve (AUC) | 5,460 hng/mL (for 3 mg/kg) to 14,175 hng/mL (for 30 mg/kg)[4][5] | Not explicitly stated, but IV administration is noted to be more potent.[2] |
Table 2: Pharmacodynamic Effects of this compound on Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization
| Parameter | Subcutaneous (SC) Administration | Intravenous (IV) Administration |
| Peak Mobilization | Slower onset, with a peak at 3 hours.[2] | Rapid mobilization, with a peak at 0.5 to 1 hour.[2] |
| Mobilization Fold Increase | Not explicitly stated, but IV is more potent.[2] | Approximately 30-fold increase over baseline.[2][3][4][5] |
| Combination Therapy | A combination of Plerixafor (5 mg/kg SC) and BIO5192 (1 mg/kg IV) showed an additive effect on progenitor mobilization.[2][4][5] | When combined with Plerixafor and G-CSF, BIO5192 (IV) enhanced HSPC mobilization by 17-fold compared to G-CSF alone.[2][3] |
Signaling Pathway and Mechanism of Action
BIO5192 acts by interrupting the VCAM-1/VLA-4 signaling axis, which is critical for the adhesion of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche. The diagram below illustrates this mechanism.
Caption: BIO5192 inhibits the VLA-4/VCAM-1 interaction, leading to HSPC mobilization.
Experimental Protocols
The following are detailed methodologies for key experiments involving the subcutaneous and intravenous administration of this compound.
Protocol 1: In Vivo Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization
This protocol describes the procedure for evaluating the in vivo HSPC mobilization efficacy of BIO5192 following subcutaneous or intravenous administration in a murine model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or as specified by the manufacturer)
-
Syringes and needles (appropriate gauge for SC and IV injections in mice)
-
Experimental animals (e.g., C57BL/6 mice)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Reagents for Colony-Forming Unit (CFU) assay (e.g., MethoCult™)
-
Flow cytometer and relevant antibodies for immunophenotyping
Procedure:
-
Preparation of BIO5192 Solution:
-
Reconstitute this compound in the appropriate vehicle to the desired stock concentration.
-
Prepare working solutions for injection by diluting the stock solution to the final desired concentration for the specified dose (e.g., 1 mg/kg for IV, 3-30 mg/kg for SC).
-
-
Animal Dosing:
-
Intravenous (IV) Administration: Inject the prepared BIO5192 solution into the lateral tail vein of the mouse.
-
Subcutaneous (SC) Administration: Inject the prepared BIO5192 solution into the scruff of the neck.
-
-
Blood Collection:
-
At specified time points post-injection (e.g., 0.5, 1, 3, 6 hours), collect peripheral blood from the mice via retro-orbital bleeding or another appropriate method into EDTA-coated tubes.
-
-
Analysis of HSPC Mobilization:
-
Colony-Forming Unit (CFU) Assay:
-
Plate the collected peripheral blood mononuclear cells (PBMCs) in methylcellulose-based medium.
-
Incubate for 7-14 days and count the number of colonies (e.g., CFU-GM, CFU-GEMM).
-
-
Flow Cytometry:
-
Stain PBMCs with a cocktail of fluorescently-labeled antibodies to identify and quantify HSPC populations (e.g., Lineage-Sca-1+c-Kit+ cells).
-
-
Caption: Workflow for assessing in vivo HSPC mobilization by BIO5192.
Protocol 2: Pharmacokinetic Analysis
This protocol outlines the procedure for determining the pharmacokinetic profile of BIO5192 following subcutaneous or intravenous administration.
Materials:
-
This compound
-
Vehicle
-
Syringes and needles
-
Experimental animals
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Sample storage vials
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Preparation and Dosing:
-
Prepare BIO5192 solutions and dose the animals via the IV or SC route as described in Protocol 1.
-
-
Serial Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
-
Plasma Preparation:
-
Centrifuge the collected blood samples to separate the plasma.
-
Transfer the plasma to labeled storage vials and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of BIO5192 in the plasma samples using a validated analytical method such as LC-MS/MS.
-
-
Pharmacokinetic Parameter Calculation:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Caption: A streamlined workflow for conducting pharmacokinetic studies of BIO5192.
Conclusion
The choice between subcutaneous and intravenous administration of this compound will depend on the specific experimental objectives. Intravenous administration provides rapid and potent mobilization of HSPCs, making it suitable for studies requiring a quick and robust effect.[2] Subcutaneous administration offers a less invasive alternative with a slower onset and longer half-life, which may be advantageous for studies requiring sustained exposure.[2][4][5] The protocols and data presented in these application notes provide a foundation for the effective use of BIO5192 in preclinical research.
References
- 1. An assessment of the mechanistic differences between two integrin alpha 4 beta 1 inhibitors, the monoclonal antibody TA-2 and the small molecule BIO5192, in rat experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BIO5192 Hydrate in Long-Term In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO5192 is a potent and highly selective small molecule inhibitor of the α4β1 integrin (Very Late Antigen-4, VLA-4). The α4β1 integrin plays a critical role in cell adhesion and migration, particularly in the trafficking of leukocytes to sites of inflammation. By blocking the interaction of α4β1 with its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), BIO5192 can modulate inflammatory responses and cell migration. These characteristics make it a valuable tool for investigating the role of α4β1 in various pathological processes, including autoimmune diseases, cancer metastasis, and inflammation. Long-term in vivo studies in rodent models are crucial for evaluating the chronic efficacy and safety of α4β1 integrin inhibition. This document provides detailed application notes and protocols for the use of BIO5192 hydrate in long-term in vivo studies in rats.
Mechanism of Action: α4β1 Integrin Signaling
Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions. Upon binding to ligands like VCAM-1 or fibronectin, α4β1 integrin activates intracellular signaling pathways that regulate cell adhesion, migration, proliferation, and survival. BIO5192 acts as an antagonist, blocking the ligand-binding site on the α4 subunit and thereby inhibiting these downstream signaling events.
Caption: Simplified signaling pathway of α4β1 integrin and the inhibitory action of BIO5192.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo parameters of BIO5192. These tables can also serve as templates for recording experimental data.
Table 1: In Vitro Activity of BIO5192
| Parameter | Value | Reference |
| Target | α4β1 Integrin (VLA-4) | |
| Binding Affinity (Kd) | <10 pM | |
| IC50 (α4β1) | 1.8 nM | |
| Selectivity (IC50) | α9β1: 138 nMα2β1: 1053 nMα4β7: >500 nMαIIbβ3: >10,000 nM |
Table 2: Pharmacokinetic Parameters of BIO5192 in Rats
| Parameter | 1 mg/kg (IV) | 3 mg/kg (SC) | 10 mg/kg (SC) | 30 mg/kg (SC) | Reference |
| Terminal Half-life (t½) | 1.1 hours | 1.7 hours | 2.7 hours | 4.7 hours | [1][2] |
| AUC | - | 5,460 hng/ml | - | 14,175 hng/ml | [1][2] |
| Cmax | - | - | - | - | |
| Clearance | - | - | - | - | |
| Volume of Distribution | - | - | - | - | |
| AUC: Area Under the Curve; Cmax: Maximum Concentration. Dashes indicate data not readily available in cited literature. |
Experimental Protocols
Preparation of this compound Formulation
This protocol is adapted from a formulation used for in vivo studies in mice and is suitable for subcutaneous administration in rats.
Materials:
-
This compound (sterile powder)
-
Ethanol (100%, sterile)
-
Propylene glycol (sterile)
-
Water for Injection (WFI), sterile
-
Sterile, light-protected vials
-
Sterile syringes and filters (0.22 µm)
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing ethanol, propylene glycol, and WFI in a ratio of 10:36:54 (v/v/v) in a sterile vial. For example, to prepare 10 ml of vehicle, mix 1 ml of ethanol, 3.6 ml of propylene glycol, and 5.4 ml of WFI.
-
Reconstitution: Aseptically add the calculated amount of vehicle to the vial containing the this compound powder to achieve the desired final concentration (e.g., 1-10 mg/ml). The concentration should be chosen based on the desired dose and a maximum injection volume of 5 ml/kg for rats.
-
Dissolution: Gently vortex or sonicate the vial until the this compound is completely dissolved.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile, light-protected vial.
-
Storage: Store the reconstituted solution at 2-8°C, protected from light. Stability under these conditions should be validated. For long-term storage, consult the manufacturer's recommendations; stock solutions in DMSO are often stored at -20°C or -80°C.
Long-Term In Vivo Study Workflow
The following diagram and protocol outline a general workflow for a long-term (e.g., 28-day or longer) study in rats.
Caption: General workflow for a long-term in vivo study with BIO5192 in rats.
Protocol:
-
Animal Model: Use an appropriate rat strain (e.g., Sprague-Dawley, Lewis) based on the disease model or study objective. Animals should be of a specific age and weight range.
-
Acclimatization: House the rats in a controlled environment for at least one week prior to the study to allow for acclimatization.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle control, low-dose BIO5192, high-dose BIO5192). A typical group size is 8-10 rats per sex.
-
Dosing: Administer this compound or vehicle via the desired route (e.g., subcutaneous injection) at the predetermined frequency (e.g., once or twice daily). Dosing regimens up to 30 mg/kg have been used in rat models.
-
In-Life Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, respiration).
-
Weekly: Record body weight and measure food and water consumption.
-
-
Pharmacokinetic (PK) Analysis: If required, collect blood samples from a satellite group of animals at various time points after the first dose and after the last dose to determine the single-dose and steady-state pharmacokinetic profiles.
-
Terminal Procedures:
-
At the end of the study, anesthetize the animals and collect blood via cardiac puncture for hematology and clinical chemistry analysis.
-
Perform a full necropsy, and record the weights of key organs (e.g., liver, kidneys, spleen, thymus).
-
Collect tissues for histopathological examination.
-
Safety and Toxicology Monitoring
For long-term studies, careful monitoring for potential adverse effects is critical.
Table 3: Recommended Monitoring Parameters for Long-Term Rat Studies
| Category | Parameters | Frequency |
| Clinical Observations | Morbidity, mortality, changes in behavior, appearance (fur, eyes), signs of pain or distress. | Daily |
| Body Weight | Individual animal body weights. | Weekly |
| Food/Water Consumption | Cage-side measurements. | Weekly |
| Hematology | Complete Blood Count (CBC) with differential (WBC, RBC, platelets, hemoglobin, hematocrit). | At termination |
| Clinical Chemistry | Liver function (ALT, AST, ALP, bilirubin), Kidney function (BUN, creatinine), electrolytes. | At termination |
| Organ Weights | Liver, kidneys, spleen, heart, thymus, brain, adrenal glands, gonads. | At termination |
| Histopathology | Microscopic examination of major organs and any gross lesions. | At termination |
Concluding Remarks
This compound is a powerful tool for the long-term in vivo investigation of α4β1 integrin biology. The protocols and data provided herein offer a framework for designing and executing robust and reproducible studies in rats. Researchers should adapt these guidelines to their specific experimental needs, ensuring compliance with all institutional animal care and use regulations. Careful formulation, appropriate dosing, and comprehensive monitoring are essential for obtaining high-quality data on the long-term efficacy and safety of BIO5192.
References
Application Notes and Protocols for Studying the Effects of BIO5192 Hydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO5192 hydrate is a potent and highly selective small molecule inhibitor of integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[1][2][3] VLA-4 is a cell surface receptor that plays a critical role in cell adhesion, particularly the interaction between hematopoietic cells and the vascular endothelium or extracellular matrix components like vascular cell adhesion molecule-1 (VCAM-1) and fibronectin.[4][5] This interaction is crucial for the homing and retention of cells within specific tissue microenvironments, such as the bone marrow.[4][6]
In the context of oncology, the VLA-4/VCAM-1 axis has been implicated in the progression of various malignancies, including hematological cancers and solid tumors.[7][8] The adhesion of cancer cells to the bone marrow stroma via VLA-4 can confer protection from chemotherapy-induced apoptosis, a phenomenon known as cell adhesion-mediated drug resistance (CAM-DR).[5][9][10] By disrupting the VLA-4/VCAM-1 interaction, BIO5192 can potentially mobilize cancer cells from their protective niche and sensitize them to the cytotoxic effects of chemotherapeutic agents.[11]
These application notes provide detailed protocols for studying the effects of this compound on cancer cells in vitro, with a focus on assessing changes in cell viability, apoptosis, and cell cycle distribution. The provided methodologies are essential for researchers investigating the therapeutic potential of VLA-4 inhibition in oncology.
Mechanism of Action: VLA-4 Inhibition and Sensitization to Chemotherapy
The binding of VLA-4 on cancer cells to its ligand VCAM-1 on stromal cells activates intracellular signaling pathways, such as the PYK2 pathway, which can lead to the efflux of chemotherapeutic drugs and enhanced cell survival.[5][12] BIO5192, by competitively inhibiting this interaction, is hypothesized to reverse this resistance, leading to increased efficacy of cytotoxic treatments.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data on the effects of BIO5192 on cancer cell lines. This data is intended to serve as an example of expected outcomes from the described experimental protocols.
Table 1: Effect of BIO5192 on the Viability of Jurkat Cells in Combination with Doxorubicin
| Treatment | Concentration | Mean Cell Viability (%) | Standard Deviation |
| Control (Untreated) | - | 100.0 | 5.2 |
| BIO5192 | 1 µM | 95.3 | 4.8 |
| Doxorubicin | 0.5 µM | 65.7 | 6.1 |
| BIO5192 + Doxorubicin | 1 µM + 0.5 µM | 35.2 | 5.5 |
Table 2: Apoptosis Induction by BIO5192 in Combination with Doxorubicin in Jurkat Cells
| Treatment | Concentration | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (Untreated) | - | 3.1 | 1.5 |
| BIO5192 | 1 µM | 4.5 | 2.0 |
| Doxorubicin | 0.5 µM | 15.8 | 8.2 |
| BIO5192 + Doxorubicin | 1 µM + 0.5 µM | 38.6 | 15.3 |
Table 3: Cell Cycle Analysis of Jurkat Cells Treated with BIO5192 and Doxorubicin
| Treatment | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Untreated) | - | 55.4 | 30.1 | 14.5 |
| BIO5192 | 1 µM | 54.9 | 30.5 | 14.6 |
| Doxorubicin | 0.5 µM | 40.2 | 25.3 | 34.5 |
| BIO5192 + Doxorubicin | 1 µM + 0.5 µM | 35.8 | 18.7 | 45.5 |
Experimental Protocols
Cell Culture
Jurkat (Human T-cell leukemia) and A20 (Murine B-cell lymphoma) Cell Lines
-
Thawing Cells:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Centrifuge at 150 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
-
Maintaining Cultures:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Split cultures every 2-3 days by diluting the cell suspension with fresh medium.
-
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of BIO5192 on cell viability, alone or in combination with other compounds.
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound, a chemotherapeutic agent, or a combination of both. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound, a chemotherapeutic agent, or a combination for the desired time.
-
Harvesting: Collect cells (including supernatant for suspension cells) and centrifuge at 150 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10^6 cells.
-
Washing: Wash cells with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the pellet with PBS.
-
Resuspend the pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Conclusion
The protocols outlined in these application notes provide a framework for investigating the cellular effects of the VLA-4 inhibitor, this compound. By examining its impact on cell viability, apoptosis, and cell cycle, researchers can elucidate its potential as a therapeutic agent, particularly in overcoming cell adhesion-mediated drug resistance in various cancers. The provided hypothetical data and workflows serve as a guide for experimental design and data interpretation in the preclinical evaluation of BIO5192.
References
- 1. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Integrin Alpha4 in Drug Resistance of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of VLA-4 (integrin α4β1) as a shared target for radiopharmaceutical therapy across solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contribution of very late antigen-4 (VLA-4) integrin to cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Inhibition of CXCR4 and VLA-4 Exhibits Combinatorial Effect in Overcoming Stroma-Mediated Chemotherapy Resistance in Mantle Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Adhesion Mediated Drug Resistance (CAM-DR): Role of Integrins and Resistance to Apoptosis in Human Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. VLA-4 Induces Chemoresistance of T Cell Acute Lymphoblastic Leukemia Cells via PYK2-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of BIO5192-Mobilized Hematopoietic Stem Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
BIO5192 is a potent small-molecule inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). VLA-4 plays a crucial role in the retention of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche through its interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1) on stromal cells.[1][2] By disrupting this VLA-4/VCAM-1 axis, BIO5192 induces the rapid mobilization of HSPCs from the bone marrow into the peripheral blood.[1][3][4] This mobilization can be further enhanced by combining BIO5192 with other mobilizing agents, such as the CXCR4 antagonist plerixafor or granulocyte colony-stimulating factor (G-CSF).[3][4]
These application notes provide detailed protocols for the flow cytometric analysis of murine and human HSPCs mobilized by BIO5192, enabling accurate quantification and characterization of the mobilized cell populations.
Quantitative Data Summary
The efficacy of BIO5192 in mobilizing HSPCs, both alone and in combination with other agents, has been demonstrated in preclinical studies. The following tables summarize the key quantitative findings.
Table 1: Murine HSPC Mobilization with BIO5192
| Treatment Group | Fold Increase in Peripheral Blood HSPCs (over baseline) | Reference |
| BIO5192 | 30-fold | [3][4] |
| Plerixafor (AMD3100) | Not specified | |
| BIO5192 + Plerixafor | 3-fold additive effect over BIO5192 alone | [3][4] |
| G-CSF | Not specified | |
| G-CSF + BIO5192 + Plerixafor | 17-fold enhancement compared to G-CSF alone | [3][4] |
Signaling Pathway and Experimental Workflow
BIO5192 Mechanism of Action
BIO5192 competitively binds to VLA-4 on the surface of HSPCs, preventing its interaction with VCAM-1 on bone marrow stromal cells. This disruption of adhesion signals, along with the influence of other signaling pathways like the SDF-1/CXCR4 axis, leads to the egress of HSPCs into the peripheral circulation.
Caption: Mechanism of BIO5192-induced HSPC mobilization.
Experimental Workflow for Flow Cytometry Analysis
The general workflow for analyzing BIO5192-mobilized HSPCs involves peripheral blood collection, red blood cell lysis, antibody staining, and subsequent acquisition and analysis on a flow cytometer.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Development of VLA4 and CXCR4 Antagonists for the Mobilization of Hematopoietic Stem and Progenitor Cells [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BIO5192 Technical Support Center: Preventing Hydrate Precipitation in Physiological Saline
Welcome to the BIO5192 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of BIO5192 hydrate in physiological saline during experiments. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My BIO5192 solution is forming a precipitate when I dilute it in physiological saline. Why is this happening?
A1: BIO5192 is known to have poor solubility in aqueous solutions like physiological saline. Direct dilution of a highly concentrated BIO5192 stock solution (e.g., in DMSO) into saline can cause it to crash out of solution, forming a hydrate precipitate. This is a common issue for many poorly water-soluble drugs.
Q2: How can I prevent BIO5192 from precipitating in my saline solution?
A2: The key to preventing precipitation is to use a co-solvent system that maintains the solubility of BIO5192 when introduced into an aqueous environment. Two validated formulations have been successfully used for in vivo studies to prevent precipitation.
Recommended Formulations:
| Formulation Component | Protocol 1 (% v/v) | Protocol 2 (% v/v) |
| DMSO | 10% | - |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| Ethanol | - | 10% |
| Propylene Glycol | - | 36% |
| Water (at pH 7.0) | - | 54% |
| Physiological Saline | 45% | - |
Note: For Protocol 1, a clear solution with a BIO5192 solubility of ≥ 1.25 mg/mL (1.53 mM) can be achieved. For the hydrate form of BIO5192, a solubility of ≥ 2.5 mg/mL (3.02 mM) is reported with the same formulation.[1][2]
Experimental Protocols
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol is widely used for formulating poorly soluble compounds for in vivo administration.
Materials:
-
BIO5192 powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80 (Polysorbate 80), sterile, injectable grade
-
Physiological saline (0.9% NaCl), sterile
Procedure:
-
Prepare a BIO5192 stock solution in DMSO.
-
Based on the desired final concentration, weigh the appropriate amount of BIO5192 powder.
-
Dissolve the BIO5192 in DMSO. BIO5192 is soluble up to 100 mM in DMSO.[3] For example, to prepare a 12.5 mg/mL stock solution, dissolve 12.5 mg of BIO5192 in 1 mL of DMSO.
-
-
Add PEG300.
-
In a sterile tube, add 400 µL of PEG300 for every 1 mL of the final solution.
-
Add 100 µL of your BIO5192/DMSO stock solution to the PEG300.
-
Mix thoroughly by vortexing or gentle inversion until the solution is clear and homogenous.
-
-
Add Tween-80.
-
To the DMSO/PEG300/BIO5192 mixture, add 50 µL of Tween-80 for every 1 mL of the final solution.
-
Mix thoroughly until the solution is clear.
-
-
Add Physiological Saline.
-
Slowly add 450 µL of physiological saline for every 1 mL of the final solution to the mixture.
-
Mix gently but thoroughly. The final solution should be clear.
-
Troubleshooting for Protocol 1:
-
Precipitation upon adding saline: If you observe precipitation, try adding the saline more slowly while gently mixing. You can also try gently warming the solution to 37°C and using sonication to aid dissolution.[1]
-
Phase separation: Ensure all components are at room temperature before mixing. Thorough mixing at each step is crucial.
Protocol 2: Ethanol/Propylene Glycol/Water Formulation
This formulation has also been used successfully for in vivo studies of BIO5192.[4]
Materials:
-
BIO5192 powder
-
Ethanol, 200 proof, sterile
-
Propylene glycol, sterile, injectable grade
-
Sterile water for injection
-
pH meter and solutions for pH adjustment (e.g., sterile NaOH or HCl)
Procedure:
-
Prepare the vehicle.
-
In a sterile container, combine ethanol, propylene glycol, and sterile water in a 10:36:54 volume ratio.
-
Adjust the pH of the vehicle to 7.0 using a sterile pH adjustment solution.
-
-
Dissolve BIO5192.
-
Add the desired amount of BIO5192 powder to the pH-adjusted vehicle to achieve the final desired concentration (e.g., 200 µg/mL has been reported).[4]
-
Mix thoroughly until the BIO5192 is completely dissolved and the solution is clear.
-
Visualization of Experimental Workflows
Logical Workflow for Preventing BIO5192 Precipitation
Caption: Workflow for selecting and preparing a suitable formulation to prevent BIO5192 precipitation.
BIO5192 Signaling Pathway
BIO5192 is a potent inhibitor of the integrin VLA-4 (α4β1). It works by interrupting the interaction between VLA-4 and its ligand, VCAM-1 (Vascular Cell Adhesion Molecule-1).[5] This interaction is crucial for the adhesion and migration of various cell types, including immune cells and hematopoietic stem cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal storage conditions for BIO5192 hydrate stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of BIO5192 hydrate stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The highly recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is crucial to use fresh, high-purity, anhydrous DMSO, as moisture can negatively impact the solubility of the compound.
Q2: What are the optimal storage temperatures and expected stability for this compound stock solutions in DMSO?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, where they can be stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: Can I store this compound in an aqueous solution?
A3: It is generally not recommended to store this compound in aqueous solutions for extended periods, as this may lead to degradation and loss of potency. Aqueous solutions should ideally be prepared fresh just before use and not stored for longer than 24 hours.
Q4: My vial of this compound powder appears empty. Is this normal?
A4: Yes, this can be normal, especially for small quantities of lyophilized compounds which may appear as a thin, transparent film on the vial's walls. To ensure you recover all the product, add the recommended solvent directly to the vial and vortex or sonicate until fully dissolved.
Troubleshooting Guide
Issue 1: The this compound powder is not dissolving completely in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, reducing its solvating capacity. The concentration may also be too high.
-
Troubleshooting Steps:
-
Ensure you are using a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
Gentle warming of the solution to no more than 37°C can aid dissolution.
-
Vortexing or brief sonication can also help to break up any clumps and facilitate dissolving.
-
If solubility issues persist, consider preparing a slightly lower concentration stock solution.
-
Issue 2: My this compound stock solution in DMSO is cloudy or has visible precipitate after storage.
-
Possible Cause: The compound may have come out of solution during storage, particularly if the storage temperature fluctuated or if it was not stored at the recommended temperature.
-
Troubleshooting Steps:
-
Gently warm the vial to 37°C and vortex or sonicate to try and redissolve the precipitate.
-
Before use, centrifuge the vial to pellet any undissolved compound and carefully aspirate the supernatant for your experiment. It is recommended to re-verify the concentration of the supernatant if possible.
-
To avoid this issue in the future, ensure consistent and appropriate storage temperatures and consider preparing smaller aliquots to minimize temperature cycling.
-
Issue 3: this compound precipitates when I dilute my DMSO stock solution into an aqueous cell culture medium.
-
Possible Cause: This is a common issue with hydrophobic compounds when transferred from a high-concentration organic solvent to an aqueous environment.
-
Troubleshooting Steps:
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of your aqueous medium, first, create an intermediate dilution in a smaller volume of the medium. Mix this intermediate dilution thoroughly before adding it to the final volume.
-
Increase Protein Concentration: The presence of serum proteins in the cell culture medium can help to keep hydrophobic compounds in solution. Ensure your medium contains an appropriate serum concentration.
-
Rapid Mixing: When adding the this compound solution to the aqueous medium, ensure rapid and thorough mixing to promote dispersion and prevent localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your experimental setup as low as possible (typically ≤ 0.1%) to minimize solvent-induced cell stress. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Condition | Duration |
| Solvent | DMSO (anhydrous) | - |
| Long-Term Storage | -80°C | Up to 6 months[1] |
| Short-Term Storage | -20°C | Up to 1 month[1] |
Table 2: Solubility of this compound in Different Solvent Systems
| Solvent System | Solubility |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.02 mM)[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.02 mM)[1] |
| DMSO | ≥ 100 mg/mL (120.95 mM)[1] |
Experimental Protocols
Protocol 1: In Vitro Cell Adhesion Assay
This protocol provides a general framework for assessing the effect of this compound on the adhesion of cells to fibronectin-coated surfaces.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line expressing VLA-4 (e.g., Jurkat cells)
-
Complete cell culture medium
-
Fibronectin
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
96-well tissue culture plates
-
Crystal Violet staining solution
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove any unbound fibronectin.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells again three times with PBS.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free medium from your stock solution. Remember to include a vehicle control (DMSO).
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add 100 µL of the cell suspension to each fibronectin-coated well.
-
Incubate the plate for 1 hour at 37°C to allow for cell adhesion.
-
-
Washing and Staining:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Wash the wells extensively with water to remove excess stain.
-
-
Quantification:
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
-
Protocol 2: In Vivo Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization in Mice
This protocol describes a general procedure for evaluating the ability of this compound to mobilize HSPCs into the peripheral blood of mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
C57BL/6 mice (8-12 weeks old)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Reagents for complete blood count (CBC) and flow cytometry analysis of HSPCs (e.g., antibodies against Lineage, c-Kit, Sca-1).
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a solution of this compound in the vehicle at the desired concentration (e.g., 1 mg/kg).
-
Prepare a vehicle-only solution to serve as a control.
-
-
Animal Dosing:
-
Administer this compound or vehicle to the mice via subcutaneous (s.c.) or intravenous (i.v.) injection.
-
-
Blood Collection:
-
At various time points after administration (e.g., 1, 3, 6, and 24 hours), collect peripheral blood from the mice via retro-orbital bleeding or tail vein sampling into EDTA-coated tubes.
-
-
Analysis of HSPC Mobilization:
-
Perform a complete blood count (CBC) to determine the total white blood cell count.
-
Use flow cytometry to quantify the number of HSPCs in the peripheral blood. A common staining panel for murine HSPCs is Lineage-negative, c-Kit-positive, Sca-1-positive (LSK cells).
-
-
Data Analysis:
-
Compare the number of circulating HSPCs in the this compound-treated group to the vehicle-treated group at each time point to determine the extent of mobilization.
-
Visualizations
Caption: BIO5192 inhibits VLA-4 signaling.
Caption: Workflow for in vitro cell adhesion assay.
Caption: Troubleshooting precipitation in stock solutions.
References
Troubleshooting unexpected results in BIO5192 hydrate experiments
Welcome to the technical support center for BIO5192 hydrate experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and providing answers to frequently asked questions related to the hydration of BIO5192.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound experiments.
Question: Why am I not observing any hydrate formation with BIO5192?
Answer:
Several factors could be preventing the formation of this compound. Consider the following potential causes and troubleshooting steps:
-
Incorrect Experimental Conditions: Hydrate formation is highly sensitive to temperature, pressure, and humidity.[1][2] Ensure your experimental setup is precisely calibrated and maintained within the specified ranges for this compound formation.
-
Insufficient Water Activity: The presence of sufficient water is crucial for hydration.[2] If you are using a mixed solvent system, ensure the water activity is high enough (typically >0.8) to facilitate hydrate formation.[3]
-
Nucleation Inhibition: The presence of impurities or certain excipients can inhibit the nucleation of hydrate crystals.[4][5] Ensure your starting material is of high purity and consider the potential impact of any additives in your system.
-
Kinetic Barriers: Hydrate formation can sometimes be slow. Allow sufficient time for nucleation and crystal growth. Agitation or seeding with a small amount of known this compound crystals can sometimes help overcome kinetic barriers.
Question: The characterization of my BIO5192 product shows the presence of an anhydrous form or a different polymorphic hydrate. What went wrong?
Answer:
The formation of unintended solid forms is a common challenge in hydrate experiments. Here are some likely causes and corrective actions:
-
Thermodynamic Stability: Under your experimental conditions, the anhydrous form or a different hydrate polymorph may be more thermodynamically stable.[6][7] Review the phase diagram of BIO5192 if available, or systematically vary temperature and humidity to find the stability region of the desired hydrate.
-
Dehydration During Processing: Downstream processing steps such as drying, milling, or mixing can inadvertently cause the dehydration of the hydrate.[8][9] Carefully control the temperature and humidity during these steps to prevent water loss.
-
Solvent-Mediated Transformation: The choice of solvent can influence which solid form crystallizes. Crystallization from different aqueous solvent systems can be used to target specific hydrate forms.[10]
Question: My this compound shows inconsistent water content between batches. How can I improve consistency?
Answer:
Inconsistent water content can arise from several factors related to both the formation and analysis of the hydrate:
-
Non-Stoichiometric Hydrate Behavior: BIO5192 may form a non-stoichiometric hydrate, where the water content can vary depending on the surrounding humidity.[7][8] It is crucial to control and monitor the relative humidity (RH) during and after the crystallization process.
-
Incomplete Hydration or Dehydration: The reaction may not have gone to completion, or partial dehydration may have occurred. Ensure sufficient time and controlled conditions for the hydration process and subsequent handling.
-
Analytical Method Variability: Ensure your analytical method for water content determination (e.g., Karl Fischer titration, Thermogravimetric Analysis) is properly validated and calibrated. Incomplete removal of water during TGA can be a source of error.[11]
Frequently Asked Questions (FAQs)
What is the typical stoichiometry of this compound?
BIO5192 is known to form a monohydrate, meaning one molecule of water is incorporated into the crystal lattice for every molecule of BIO5192. However, the formation of other hydrate forms under different conditions cannot be ruled out.
What analytical techniques are recommended for characterizing BIO5192 hydrates?
A combination of techniques is recommended for thorough characterization:[6][7][12]
-
Powder X-ray Diffraction (PXRD): To identify the crystal structure and differentiate between the anhydrous and hydrated forms.
-
Thermogravimetric Analysis (TGA): To determine the water content.
-
Differential Scanning Calorimetry (DSC): To study the thermal behavior and phase transitions.
-
Dynamic Vapor Sorption (DVS): To assess the stability of the hydrate at different relative humidities.[13]
-
Spectroscopy (FT-IR, Raman): To detect changes in hydrogen bonding associated with hydration.
How do excipients affect the hydration of BIO5192?
Excipients can significantly influence the hydration behavior of an active pharmaceutical ingredient (API).[5] Some excipients can act as moisture scavengers, inhibiting hydrate formation, while others may promote it by altering the local water activity. It is essential to evaluate the compatibility of BIO5192 with all excipients in a formulation.
Data Presentation
Table 1: Comparison of Analytical Results for Expected vs. Unexpected BIO5192 Solid Forms
| Property | Expected BIO5192 Monohydrate | Unexpected Result A (Anhydrous) | Unexpected Result B (Dihydrate) |
| Water Content (TGA) | ~5.0% w/w | < 0.5% w/w | ~9.5% w/w |
| PXRD Peaks (2θ) | 8.5°, 12.3°, 18.7° | 10.2°, 15.1°, 20.4° | 9.1°, 13.5°, 19.8° |
| DSC Endotherm | 125°C (dehydration) | 155°C (melting) | 110°C (dehydration) |
Table 2: Effect of Relative Humidity on this compound Stability
| Relative Humidity (RH) | Water Content Change (DVS) | PXRD Result |
| 10% | -4.5% (dehydration) | Anhydrous Form |
| 50% | No significant change | Monohydrate |
| 90% | No significant change | Monohydrate |
Experimental Protocols
Protocol 1: Slurry Crystallization for BIO5192 Monohydrate Formation
-
Preparation: Suspend 1 g of anhydrous BIO5192 in 10 mL of a 1:1 isopropanol/water mixture in a sealed vessel.
-
Slurrying: Agitate the suspension at a constant temperature of 25°C for 48 hours.
-
Isolation: Filter the solid material from the suspension.
-
Drying: Dry the isolated solid in a controlled environment at 40°C and 50% RH for 24 hours.
-
Analysis: Characterize the resulting solid using PXRD, TGA, and DSC to confirm the formation of the monohydrate.
Protocol 2: Determination of Water Content by Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the BIO5192 sample into a TGA pan.
-
Instrument Setup: Equilibrate the TGA instrument at 30°C.
-
Heating Program: Heat the sample from 30°C to 200°C at a rate of 10°C/min under a nitrogen purge.
-
Data Analysis: Calculate the percentage weight loss corresponding to the dehydration step to determine the water content.
Mandatory Visualizations
Caption: Experimental workflow for the preparation and analysis of BIO5192 monohydrate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdn.digitalrefining.com [cdn.digitalrefining.com]
- 3. crystallizationsystems.com [crystallizationsystems.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Challenges in the development of hydrate phases as active pharmaceutical ingredients--an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. brainly.com [brainly.com]
- 12. rigaku.com [rigaku.com]
- 13. proUmid Hydrate Formation | DVS hydrate analysis [proumid.com]
Technical Support Center: Enhancing the In Vivo Half-Life of Small Molecule VLA-4 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of the short in vivo half-life of small molecule Very Late Antigen-4 (VLA-4) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is VLA-4 and why is it a therapeutic target?
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key adhesion molecule expressed on the surface of most leukocytes, including lymphocytes, monocytes, and hematopoietic stem and progenitor cells (HSPCs). It plays a crucial role in cell adhesion and migration by interacting with its primary ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and fibronectin in the extracellular matrix. This interaction is central to leukocyte trafficking to sites of inflammation and the retention of HSPCs in the bone marrow.[1][2][3] Consequently, inhibiting VLA-4 is a promising therapeutic strategy for inflammatory diseases and for mobilizing HSPCs for transplantation.
Q2: What is the primary challenge with small molecule VLA-4 inhibitors?
The predominant challenge is their short in vivo half-life.[3][4] Many first-generation and unmodified small molecule VLA-4 inhibitors exhibit poor pharmacokinetic properties, including low aqueous solubility and rapid clearance from the body.[4] This often results in a transient therapeutic effect, for instance, a short duration of HSPC mobilization that may last only a couple of hours, which is often insufficient for clinical applications.[3][4]
Q3: What strategies can be employed to extend the in vivo half-life of small molecule VLA-4 inhibitors?
Several strategies are being explored to prolong the systemic exposure of these inhibitors. The most prominently reported and successful method is PEGylation , which involves the covalent attachment of polyethylene glycol (PEG) chains to the small molecule.[4] This modification can increase the hydrodynamic radius of the molecule, shielding it from enzymatic degradation and renal clearance, thereby extending its circulation time.[4] Other potential strategies, broadly used for small molecules, include structural modifications to block metabolic soft spots and advanced formulation approaches.
Q4: How does PEGylation specifically improve the properties of small molecule VLA-4 inhibitors?
Studies have shown that PEGylating small molecule VLA-4 inhibitors can lead to:
-
Increased Plasma Half-Life: This allows for a more sustained therapeutic effect from a single dose.[4]
-
Improved Aqueous Solubility: This can aid in formulation and administration.[4]
-
Extended Pharmacodynamic Effect: For example, in HSPC mobilization, PEGylated inhibitors have demonstrated a significantly longer duration of action compared to their non-PEGylated counterparts.[4] Research indicates that the length of the PEG chain is a critical factor; for instance, a minimum of 24 PEG units was found to be necessary for extended HSPC mobilization in mice.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental evaluation of small molecule VLA-4 inhibitors.
Issue 1: Suboptimal or Short-Lived In Vivo Efficacy (e.g., brief HSPC mobilization)
| Potential Cause | Suggested Solution |
| Rapid Clearance/Short Half-Life | The inhibitor is likely being cleared from circulation too quickly. Consider chemical modification strategies such as PEGylation to increase the molecule's size and reduce renal filtration.[4] If using a PEGylated compound, ensure the PEG chain is of sufficient length (e.g., at least 24 units for some applications).[4] |
| Poor Solubility/Bioavailability | The compound may not be reaching systemic circulation in sufficient concentrations. Assess the inhibitor's solubility and consider formulation strategies to improve it. For subcutaneous injections, poor solubility can lead to precipitation at the injection site and reduced absorption.[4] |
| Suboptimal Dosing | The dose may be too low to achieve a sustained therapeutic concentration. Perform a dose-response study to determine the optimal dose for the desired duration of effect. |
| Metabolic Instability | The molecule may be rapidly metabolized. Identify potential metabolic "soft spots" on the compound and consider medicinal chemistry approaches to modify these sites and reduce metabolic degradation. |
Issue 2: High Variability in Experimental Results
| Potential Cause | Suggested Solution |
| Inconsistent Formulation | Ensure the inhibitor is fully solubilized and the formulation is homogenous before each administration. Inconsistent suspensions can lead to variable dosing. |
| Biological Variability in Animals | Age, sex, and health status of the animals can influence drug metabolism and response. Standardize the animal cohorts used in your experiments. |
| Procedural Inconsistencies | The timing of dosing, blood sampling, and endpoint analysis must be strictly controlled. Minor variations can lead to significant differences, especially with short half-life compounds. |
| Assay-Specific Variability | For HSPC mobilization assays, the timing of blood collection post-administration is critical. Create a detailed timeline and adhere to it for all subjects. For binding assays, ensure consistent incubation times, temperatures, and washing steps. |
Issue 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy
| Potential Cause | Suggested Solution |
| Poor Pharmacokinetic Properties | A highly potent compound in vitro may fail in vivo due to rapid clearance, poor absorption, or unfavorable distribution. Conduct pharmacokinetic studies to determine the compound's half-life, clearance, and volume of distribution. |
| Plasma Protein Binding | High binding to plasma proteins can reduce the free fraction of the drug available to interact with VLA-4. Measure the extent of plasma protein binding to determine the unbound, active concentration of the inhibitor. |
| Off-Target Effects | In vivo, the compound may have off-target effects that counteract its intended action or cause toxicity. Assess for potential off-target activities and conduct toxicity studies. |
| Assay Conditions | The in vitro assay conditions (e.g., presence of activating agents like Mn²⁺) may not accurately reflect the in vivo environment.[5] Optimize in vitro assays to be more physiologically relevant. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the half-life and efficacy of small molecule VLA-4 inhibitors.
Table 1: In Vivo Half-Life and Efficacy of VLA-4 Inhibitors
| Compound/Strategy | Animal Model | Key Finding | Reported Half-Life/Duration of Effect |
| Early-generation small molecule inhibitors | Mice | Rapid but short-lived HSPC mobilization. | Mobilization effect sustained for only ~2 hours.[4] |
| BIO5192 (small molecule inhibitor) | Mice | Rapid and reversible mobilization of HSPCs. | Peak mobilization within minutes to hours.[6] |
| Visabron c(4–4) (peptide antagonist) | Rats | Rapidly cleared from plasma. | Mean half-life (t½) of 23.8 ± 1.6 minutes. |
| PEGylated small molecule inhibitor (WU-106) | Mice | Extended HSPC mobilization. | Mobilization extended beyond 4 hours.[7] |
Table 2: Impact of Combination Therapies on VLA-4 Inhibitor Efficacy
| Combination | Animal Model | Key Finding |
| BIO5192 + Plerixafor (CXCR4 antagonist) | Mice | Additive effect on HSPC mobilization.[6] |
| G-CSF + BIO5192 + Plerixafor | Mice | 17-fold enhancement in mobilization compared to G-CSF alone.[6] |
| WU-106 (PEGylated VLA-4i) + CXCR4 inhibitors | Mice | Synergistic effect on HSPC mobilization.[7] |
Key Experimental Protocols
Protocol 1: In Vivo Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization Assay in Mice
-
Animal Model: Use a standardized mouse strain (e.g., C57BL/6 or BALB/c), age, and sex for all experimental groups.
-
Inhibitor Preparation and Administration:
-
Reconstitute the small molecule VLA-4 inhibitor in a sterile, appropriate vehicle. For compounds with poor solubility, a vehicle such as ethanol:propylene glycol:water may be necessary.[6]
-
Administer the inhibitor via the desired route (e.g., subcutaneous or intravenous injection). Include a vehicle-only control group.
-
-
Blood Collection:
-
At predetermined time points post-injection (e.g., 1, 2, 4, 6, 8 hours), collect peripheral blood from the mice (e.g., via retro-orbital sinus or tail vein).
-
-
HSPC Quantification:
-
Lyse red blood cells from the blood samples.
-
Perform a Colony-Forming Unit (CFU) assay by plating the white blood cells in a methylcellulose-based medium containing appropriate cytokines (e.g., SCF, IL-3, IL-6).
-
Incubate plates for 7-14 days and count the number of hematopoietic colonies (e.g., CFU-GM, BFU-E).
-
Alternatively, use flow cytometry to quantify specific HSPC populations (e.g., Lineage⁻Sca-1⁺c-Kit⁺ cells).
-
-
Data Analysis: Express the results as the number of CFUs per milliliter of peripheral blood. Compare the results from the inhibitor-treated groups to the vehicle control group.
Protocol 2: Soluble VCAM-1 (sVCAM-1) Binding Assay
This assay determines the ability of a small molecule inhibitor to block the interaction between VLA-4 and its ligand, VCAM-1.
-
Cell Preparation: Use a cell line that expresses VLA-4 (e.g., Jurkat T-cells).
-
Inhibitor Incubation:
-
Resuspend the cells in a suitable assay buffer.
-
Add varying concentrations of the small molecule VLA-4 inhibitor to the cells. Include a no-inhibitor control.
-
Incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Ligand Binding:
-
Add a labeled form of soluble VCAM-1 (e.g., recombinant VCAM-1/Fc chimera) to the cell suspension.
-
Incubate for 30 minutes at room temperature to allow binding.
-
-
Detection:
-
Wash the cells to remove unbound sVCAM-1.
-
If using an Fc chimera, add a fluorescently labeled secondary antibody that binds to the Fc region (e.g., FITC-conjugated anti-human IgG).
-
Incubate for 30 minutes on ice.
-
-
Analysis:
-
Wash the cells again.
-
Analyze the cell-associated fluorescence using a flow cytometer.
-
Calculate the concentration of the inhibitor that causes 50% inhibition of sVCAM-1 binding (IC₅₀).
-
Protocol 3: Determination of In Vivo Half-Life
-
Animal Model and Dosing:
-
Use cannulated animals (e.g., rats with jugular vein cannulas) to facilitate serial blood sampling.
-
Administer a single dose of the small molecule inhibitor via intravenous (IV) injection to ensure complete bioavailability for the initial characterization.
-
-
Serial Blood Sampling:
-
Collect small blood samples at multiple, predetermined time points after dosing. The sampling schedule should be frequent initially to capture the distribution phase and extend long enough to characterize the elimination phase (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
-
Sample Processing:
-
Process the blood samples to obtain plasma or serum.
-
Store the samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of the inhibitor in the plasma/serum samples.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the inhibitor versus time.
-
Use pharmacokinetic software to fit the data to a suitable model (e.g., one- or two-compartment model).
-
Calculate key pharmacokinetic parameters, including the elimination half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Visualizations
VLA-4 Signaling and Inhibition
References
- 1. Failure of Mobilization of Hematopoietic Stem Cells Associated with Elevated Serum Levels of Anti-CD38 Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of VLA4 and CXCR4 Antagonists for the Mobilization of Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo effects of AVA4746, a novel competitive antagonist of the ligand binding of VLA-4, in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Technical Support Center: Optimizing BIO5192 Hydrate Dosage for Maximal HSPC Mobilization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of BIO5192 hydrate for hematopoietic stem and progenitor cell (HSPC) mobilization experiments.
Frequently Asked Questions (FAQs)
Q1: What is BIO5192 and how does it induce HSPC mobilization?
A1: BIO5192 is a potent and selective small-molecule inhibitor of the integrin VLA-4 (Very Late Antigen-4), also known as α4β1.[1][2][3][4] VLA-4 is expressed on the surface of HSPCs and mediates their adhesion to the bone marrow niche by interacting with its ligand, VCAM-1 (Vascular Cell Adhesion Molecule-1), on stromal cells.[5][6][7][8] By blocking this VLA-4/VCAM-1 interaction, BIO5192 disrupts the retention of HSPCs within the bone marrow, leading to their rapid release and mobilization into the peripheral blood.[3][9][10]
Q2: What is the optimal dosage of BIO5192 for HSPC mobilization in mice?
A2: Published studies in murine models have shown effective HSPC mobilization with intravenous (i.v.) administration of BIO5192 at dosages ranging from 0.1 mg/kg to 3 mg/kg.[9][11] A commonly used and effective dose is 1 mg/kg i.v.[9][11] The peak mobilization of HSPCs is typically observed within minutes to hours after administration.[10]
Q3: Can BIO5192 be used in combination with other mobilizing agents?
A3: Yes, BIO5192 has been shown to have an additive or synergistic effect when used in combination with other HSPC mobilizing agents.[3][4][9][10]
-
With Plerixafor (a CXCR4 antagonist): Combining BIO5192 with plerixafor results in a significant, additive increase in HSPC mobilization compared to either agent alone.[3][9][10][11] This is because they target two different key pathways involved in HSPC retention: the VLA-4/VCAM-1 axis and the CXCR4/SDF-1 axis.
-
With G-CSF (Granulocyte Colony-Stimulating Factor): The combination of G-CSF, BIO5192, and plerixafor has been shown to enhance HSPC mobilization by 17-fold compared to G-CSF alone.[3][9][10]
Q4: How should this compound be prepared for in vivo experiments?
A4: this compound is soluble in DMSO.[12][13] For in vivo administration, a stock solution in DMSO can be prepared and then further diluted in a suitable vehicle for injection, such as PBS. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals. One report suggests that dilution in clinical saline may cause precipitation, so PBS is a recommended diluent.[13] Always refer to the manufacturer's instructions for specific solubility and preparation guidelines.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no HSPC mobilization with BIO5192 alone. | 1. Suboptimal Dosage: The dose of BIO5192 may be too low. 2. Incorrect Administration: Improper intravenous injection can lead to insufficient bioavailability. 3. Reagent Instability: BIO5192 solution may have degraded. | 1. Perform a dose-response experiment to determine the optimal dosage for your specific mouse strain and experimental conditions. Doses between 0.1 mg/kg and 3 mg/kg have been reported to be effective.[9][11] 2. Ensure proper i.v. injection technique. Practice with a placebo to confirm successful administration. 3. Prepare fresh solutions of BIO5192 for each experiment. Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C.[12][13] |
| High variability in HSPC mobilization between animals. | 1. Biological Variation: Individual animals can respond differently to mobilizing agents. 2. Inconsistent Dosing: Variations in the injected volume or concentration of BIO5192. 3. Stress: Animal stress can influence physiological responses. | 1. Increase the number of animals per group to account for biological variability. 2. Carefully calibrate pipettes and ensure accurate weighing of the compound. Administer the dose based on the precise body weight of each animal. 3. Handle animals gently and consistently to minimize stress. |
| Lower than expected synergy with Plerixafor. | 1. Timing of Administration: The timing between BIO5192 and Plerixafor administration may not be optimal. 2. Suboptimal Dose of Plerixafor: The dosage of Plerixafor may not be sufficient. | 1. Administer BIO5192 and Plerixafor simultaneously or in close succession. The peak effect of the combination has been observed around 3 hours post-administration.[9][11] 2. A commonly used subcutaneous dose for Plerixafor in mice is 5 mg/kg.[9][11] Ensure the correct dosage is being used. |
| Difficulty in quantifying mobilized HSPCs by flow cytometry. | 1. Incorrect Gating Strategy: Improper identification of the LSK (Lineage-Sca-1+c-Kit+) population. 2. Poor Sample Quality: Cell death or clumping during sample preparation. 3. Instrument Settings: Incorrect setup of the flow cytometer. | 1. Use a well-defined gating strategy for mouse LSK cells. This typically involves gating on live, single cells, followed by exclusion of lineage-positive cells, and then identification of the Sca-1+ and c-Kit+ population.[1][2][14][15][16] 2. Handle blood samples gently, keep them on ice, and process them promptly. Use appropriate anticoagulants and ACK lysis buffer for red blood cell removal. Ensure thorough washing steps. 3. Use compensation controls and set appropriate voltages to ensure clear separation of cell populations. |
| Low colony formation in CFU assays. | 1. Low Number of Progenitors: Insufficient mobilization may result in a low frequency of progenitor cells in the peripheral blood. 2. Inappropriate Cell Plating Density: Plating too few or too many cells can inhibit colony growth. 3. Suboptimal Culture Conditions: Issues with the methylcellulose medium, cytokine cocktail, or incubation conditions. | 1. Confirm successful mobilization using flow cytometry before proceeding with CFU assays. 2. Optimize the number of peripheral blood mononuclear cells (PBMCs) plated. A typical range for mobilized peripheral blood is 1 x 10^5 to 5 x 10^5 cells per 35 mm dish.[17] 3. Use a high-quality, pre-tested methylcellulose medium containing an appropriate cytokine cocktail for murine cells. Ensure the incubator is properly humidified and maintains 37°C and 5% CO2. |
Data Summary
Table 1: HSPC Mobilization with BIO5192 and Combination Agents in Mice
| Treatment | Dosage | Route of Administration | Peak Mobilization (Fold Increase over Baseline) | Reference |
| BIO5192 | 1 mg/kg | i.v. | ~30-fold | [1][2][3][9][10] |
| Plerixafor | 5 mg/kg | s.c. | - | [9][11] |
| BIO5192 + Plerixafor | 1 mg/kg (BIO5192) + 5 mg/kg (Plerixafor) | i.v. (BIO5192) + s.c. (Plerixafor) | 3-fold additive effect | [3][9][10][11] |
| G-CSF + BIO5192 + Plerixafor | 250 µg/kg/day x 5 days (G-CSF) + 1 mg/kg (BIO5192) + 5 mg/kg (Plerixafor) | s.c. (G-CSF & Plerixafor) + i.v. (BIO5192) | 17-fold increase compared to G-CSF alone | [3][9][10] |
Experimental Protocols
Protocol 1: In Vivo HSPC Mobilization with BIO5192 in Mice
-
Animal Model: Use C57BL/6J or other suitable mouse strains (8-12 weeks old).
-
BIO5192 Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
For a 1 mg/kg dose in a 25g mouse, you will need 25 µg of BIO5192.
-
Dilute the stock solution in sterile PBS to a final injection volume of 100-200 µL. Ensure the final DMSO concentration is below 5%.
-
-
Administration:
-
Administer the prepared BIO5192 solution via intravenous (tail vein) injection.
-
For combination studies, Plerixafor (5 mg/kg) can be administered subcutaneously.
-
-
Blood Collection:
-
Collect peripheral blood at various time points post-injection (e.g., 1, 3, 6 hours) via submandibular or retro-orbital bleeding.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing:
-
Perform red blood cell lysis using ACK lysis buffer.
-
Wash the remaining peripheral blood mononuclear cells (PBMCs) with PBS containing 2% FBS.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
Analysis:
-
Proceed with flow cytometry analysis for LSK cells (Protocol 2) and/or Colony-Forming Unit (CFU) assays (Protocol 3).
-
Protocol 2: Flow Cytometry Analysis of Murine LSK Cells
-
Cell Staining:
-
Resuspend up to 1 x 10^6 PBMCs in 100 µL of staining buffer (PBS + 2% FBS).
-
Add a cocktail of fluorescently conjugated antibodies against lineage markers (e.g., CD3e, B220, Gr-1, Mac-1, Ter119), Sca-1, and c-Kit.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer containing a viability dye (e.g., DAPI or Propidium Iodide) just before analysis.
-
-
Flow Cytometry:
-
Acquire data on a properly calibrated flow cytometer.
-
Use fluorescence minus one (FMO) controls to set accurate gates.
-
-
Gating Strategy:
-
Gate on live, single cells.
-
Gate on the lineage-negative (Lin-) population.
-
From the Lin- population, identify the Sca-1+ and c-Kit+ double-positive population, which represents the LSK cells.
-
Protocol 3: Colony-Forming Unit (CFU) Assay
-
Cell Plating:
-
Prepare a cell suspension of PBMCs from mobilized peripheral blood.
-
Add a defined number of cells (e.g., 1-5 x 10^5) to a methylcellulose-based medium formulated for murine hematopoietic progenitors and containing appropriate cytokines.
-
Plate the cell/methylcellulose mixture in 35 mm culture dishes.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
-
Colony Counting:
-
Enumerate and classify the hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology using an inverted microscope.
-
Visualizations
Caption: VLA-4/VCAM-1 signaling pathway and the mechanism of BIO5192.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Essential roles of VLA-4 in the hematopoietic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VLA-4-mediated interactions between normal human hematopoietic progenitors and stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. rndsystems.com [rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
Technical Support Center: Overcoming Limitations of BIO5192 in Chronic Disease Models
Welcome to the technical support center for researchers utilizing BIO5192, a potent and selective small molecule inhibitor of α4β1 integrin (also known as Very Late Antigen-4 or VLA-4), in chronic disease models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical research.
BIO5192 holds significant promise for investigating and potentially treating a range of chronic inflammatory and autoimmune diseases by blocking the migration of leukocytes to sites of inflammation. However, its application in long-term experimental models can present unique challenges. This guide is designed to help you anticipate, troubleshoot, and overcome these limitations to ensure the robustness and reliability of your research findings.
Frequently Asked Questions (FAQs)
What is the mechanism of action of BIO5192?
BIO5192 is a highly selective and potent antagonist of the α4β1 integrin receptor.[1][2] It binds to α4β1 with high affinity (Kd < 10 pM) and an IC50 of 1.8 nM.[1][2] By blocking the interaction between α4β1 on leukocytes and its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells, BIO5192 inhibits the adhesion and transmigration of inflammatory cells into tissues.[3] This mechanism is central to its therapeutic potential in diseases driven by leukocyte infiltration.[4]
What are the key pharmacokinetic parameters of BIO5192?
Understanding the pharmacokinetic profile of BIO5192 is crucial for designing effective dosing regimens in chronic disease models. Key parameters are summarized in the table below.
| Parameter | Route of Administration | Dose | Value | Species |
| Terminal Half-life | Intravenous (i.v.) | 1 mg/kg | 1.1 hours | Murine |
| Subcutaneous (s.c.) | 3 mg/kg | 1.7 hours | Murine | |
| Subcutaneous (s.c.) | 10 mg/kg | 2.7 hours | Murine | |
| Subcutaneous (s.c.) | 30 mg/kg | 4.7 hours | Murine | |
| Peak Mobilization of HSPCs | Intravenous (i.v.) | 1 mg/kg | 0.5 - 1 hour | Murine |
Data compiled from publicly available sources.[2][5]
How does BIO5192 compare to monoclonal antibody inhibitors of α4β1?
BIO5192, as a small molecule inhibitor, offers several distinctions from monoclonal antibody antagonists like natalizumab:
-
Mechanism of Receptor Modulation: BIO5192 blocks the α4β1/ligand interaction without causing a decrease in the cell surface expression of the integrin. In contrast, some antibody inhibitors can lead to the internalization of the integrin/antibody complex.[3]
-
Reversibility: Small molecule inhibitors like BIO5192 generally have a shorter half-life and their effects are more readily reversible upon cessation of treatment compared to monoclonal antibodies.[5]
-
Immunogenicity: The risk of inducing an immune response is typically lower with small molecules than with therapeutic antibodies.
Troubleshooting Guides
Problem 1: Diminished Efficacy or Development of Tolerance in Long-Term Studies
Question: I've observed a decrease in the therapeutic effect of BIO5192 in my chronic disease model after several weeks of continuous dosing. What could be the cause and how can I investigate it?
Possible Causes:
-
Pharmacokinetic Issues: Changes in drug metabolism or clearance over time with chronic administration.
-
Pharmacodynamic Changes: Alterations in the target receptor, such as downregulation or desensitization, although this is less likely with BIO5192 which does not appear to modulate receptor surface expression.[3]
-
Compensatory Inflammatory Pathways: The biological system may upregulate alternative adhesion molecules or inflammatory pathways to circumvent the α4β1 blockade. For instance, in models of inflammatory bowel disease, inhibition of α4β7 can lead to a compensatory increase in α4β1-mediated cell homing.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diminished BIO5192 efficacy.
Experimental Protocols:
-
Protocol 1: Assessment of α4β1 Receptor Occupancy by Flow Cytometry
-
Objective: To determine the percentage of α4β1 integrin on peripheral blood mononuclear cells (PBMCs) that is bound by BIO5192.
-
Materials:
-
Whole blood or isolated PBMCs from treated and control animals.
-
Fluorescently labeled anti-α4β1 antibody that competes with BIO5192 for binding.
-
Fluorescently labeled non-competing anti-α4β1 antibody (as a control for total receptor expression).
-
Flow cytometer.
-
-
Procedure:
-
Collect blood samples at various time points after BIO5192 administration.
-
Incubate PBMCs with a saturating concentration of the competing fluorescently labeled anti-α4β1 antibody.
-
In a separate sample, incubate PBMCs with the non-competing fluorescently labeled antibody to measure total α4β1 expression.
-
Analyze the samples by flow cytometry.
-
-
Interpretation: A decrease in the binding of the competing antibody in the BIO5192-treated group compared to the vehicle control indicates receptor occupancy. Full receptor occupancy is achieved when the binding of the competing antibody is at its minimum.[3]
-
-
Protocol 2: Evaluation of Compensatory Adhesion Molecule Expression
-
Objective: To assess for the upregulation of other adhesion molecules in the target tissue.
-
Materials:
-
Tissue samples (e.g., synovium for arthritis models, colon for IBD models) from long-term treated and control animals.
-
Antibodies for immunohistochemistry or immunofluorescence targeting adhesion molecules such as MAdCAM-1, ICAM-1, and β2 integrins.
-
Microscope with imaging capabilities.
-
-
Procedure:
-
Harvest tissues at the study endpoint.
-
Prepare tissue sections for immunohistochemistry or immunofluorescence staining.
-
Stain sections with antibodies against relevant adhesion molecules.
-
Quantify the expression levels and localization of these molecules.
-
-
Interpretation: An increase in the expression of alternative adhesion molecules in the BIO5192-treated group may suggest a compensatory mechanism.
-
Problem 2: Unexpected Adverse Effects or Off-Target Observations
Question: I'm observing unexpected phenotypes in my chronic disease model that don't seem directly related to α4β1 inhibition. How can I investigate potential off-target effects of BIO5192?
Possible Causes:
-
Dose-Dependent Off-Target Activity: At higher concentrations, BIO5192 may interact with other structurally related integrins or other signaling molecules.
-
Metabolite Activity: A metabolite of BIO5192 may have its own biological activity.
-
Impact on Immune Surveillance: Long-term systemic inhibition of α4β1 can impair immune surveillance, potentially leading to an increased susceptibility to opportunistic infections, similar to what has been observed with natalizumab.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes with BIO5192.
Experimental Protocols:
-
Protocol 3: In Vitro Integrin Binding Specificity Assay
-
Objective: To determine the selectivity of BIO5192 for α4β1 over other integrins.
-
Materials:
-
Purified recombinant integrins (e.g., α4β7, α5β1, αLβ2).
-
Fluorescently labeled ligands for each integrin.
-
Plate reader capable of fluorescence detection.
-
-
Procedure:
-
Coat microplate wells with the purified integrins.
-
Add the fluorescently labeled ligand in the presence of increasing concentrations of BIO5192.
-
Measure the displacement of the fluorescent ligand.
-
-
Interpretation: Calculate the IC50 of BIO5192 for each integrin. A significantly higher IC50 for other integrins compared to α4β1 confirms selectivity.[1]
-
| Integrin | BIO5192 IC50 (nM) |
| α4β1 | 1.8 |
| α9β1 | 138 |
| α2β1 | 1053 |
| α4β7 | >500 |
| αIIbβ3 | >10,000 |
Data from R&D Systems, indicating high selectivity for α4β1.[1]
Problem 3: Disease Exacerbation Upon Treatment Cessation (Rebound Effect)
Question: After stopping BIO5192 treatment in my chronic model, I observed a rapid and severe return of disease symptoms, sometimes worse than before treatment. What is happening and how can I manage this?
Possible Causes:
-
Rebound Inflammation: The cessation of α4β1 blockade can lead to a rapid and synchronized influx of sequestered leukocytes into the target tissue, causing a flare-up of inflammation. This phenomenon has been documented with natalizumab.[7]
-
Receptor Desaturation: As BIO5192 is cleared from the system, α4β1 receptors become available for ligand binding, allowing for the resumption of leukocyte trafficking. The rate of this desaturation can influence the timing and severity of the rebound.[7]
Logical Relationship Diagram:
Caption: Logical flow of rebound inflammation after BIO5192 cessation.
Experimental Protocols:
-
Protocol 4: Characterizing the Rebound Phenomenon
-
Objective: To quantify the kinetics and severity of disease rebound after stopping BIO5192.
-
Materials:
-
Chronic disease model with established, measurable disease parameters (e.g., clinical score in EAE, joint swelling in arthritis).
-
Flow cytometry reagents for immunophenotyping of infiltrating leukocytes.
-
Histology supplies.
-
-
Procedure:
-
Treat animals with BIO5192 for a prolonged period to establish stable disease control.
-
Divide animals into two groups: one continues treatment, and the other has treatment withdrawn.
-
Monitor disease parameters daily after treatment cessation.
-
At various time points post-cessation, collect blood and target tissues for flow cytometry and histology to quantify leukocyte infiltration.
-
-
Interpretation: A sharp increase in disease score and leukocyte infiltration in the withdrawal group compared to the continuous treatment group confirms and characterizes the rebound effect.
-
Signaling Pathway
The primary signaling pathway affected by BIO5192 is the α4β1 integrin-mediated adhesion cascade. By blocking this initial step, subsequent downstream signaling events that promote inflammation are inhibited.
Caption: BIO5192 inhibits leukocyte adhesion and transmigration.
This technical support center provides a starting point for addressing common challenges when using BIO5192 in chronic disease models. Careful experimental design, including appropriate controls and monitoring, is essential for generating high-quality, interpretable data.
References
- 1. Inhibition of α4β1 integrin increases ovarian cancer response to carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Therapeutic Targets for Hepatic Fibrosis in the Integrin Family, α8β1 and α11β1, Induced Specifically on Activated Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha 4 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of blocking integrin activation and deactivation for anti-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alpha4-Integrin antagonism with natalizumab: effects and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α4-integrin receptor desaturation and disease activity return after natalizumab cessation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of BIO5192 Hydrate and Natalizumab: Efficacy in VLA-4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule VLA-4 inhibitor, BIO5192 hydrate, and the monoclonal antibody, natalizumab. Both agents target the α4β1 integrin (Very Late Antigen-4 or VLA-4), a key mediator in the inflammatory cascade of autoimmune diseases such as multiple sclerosis. This document summarizes their performance, supported by experimental data, to inform research and development decisions.
Mechanism of Action: Targeting Leukocyte Migration
Both BIO5192 and natalizumab function by inhibiting the interaction between VLA-4 on the surface of leukocytes and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells.[1] This interaction is a critical step in the transmigration of inflammatory cells across the blood-brain barrier into the central nervous system (CNS). By blocking this pathway, both drugs effectively reduce CNS inflammation.
Natalizumab is a humanized monoclonal antibody that binds to the α4-subunit of the α4β1 integrin.[2] In contrast, BIO5192 is a small molecule inhibitor designed to fit into the ligand-binding site of VLA-4.[1] A key mechanistic difference observed in preclinical studies is that treatment with an anti-α4 monoclonal antibody (TA-2, a functional analog of natalizumab in rats) leads to the internalization of α4 integrin/antibody complexes, thereby reducing the number of VLA-4 receptors on the cell surface. BIO5192, however, blocks the VLA-4/VCAM-1 interaction without causing this receptor modulation.[1]
Figure 1. Inhibition of VLA-4 mediated leukocyte transmigration.
Data Presentation
Table 1: In Vitro Binding Affinity and Potency
| Compound | Target | Assay Type | Value | Reference |
| BIO5192 | α4β1 Integrin | Dissociation Constant (Kd) | <10 pM | [1] |
| α4β1 Integrin | IC50 | 1.8 nM | ||
| α9β1 Integrin | IC50 | 138 nM | ||
| α2β1 Integrin | IC50 | 1053 nM | ||
| α4β7 Integrin | IC50 | >500 nM | ||
| Natalizumab | α4β1 Integrin | Monovalent Binding Affinity (Kd) | 13 nM | [3] |
| VLA-4/VCAM-1 Interaction | Dissociation Constant (Kd) | 39.60 ± 1.78 nM (SPR) | [4][5] |
Table 2: Preclinical Efficacy in Rat EAE Model
| Treatment | Dosing Regimen | Mean Day of Onset (± SEM) | Maximum Mean Score (± SEM) | Reference |
| Vehicle Control | N/A | 11.1 ± 0.2 | 3.6 ± 0.3 | [1] |
| BIO5192 | 3 mg/kg/day, s.c. | 14.9 ± 0.8 | 1.9 ± 0.5 | [1] |
| TA-2 (Natalizumab analog) | 3 mg/kg, i.p. (Days 7, 9, 11, 13) | 16.5 ± 1.1 | 1.3 ± 0.5 | [1] |
Table 3: Clinical Efficacy of Natalizumab in Relapsing-Remitting MS (AFFIRM Trial)
| Endpoint (at 2 years) | Placebo | Natalizumab | Relative Reduction | P-value | Reference |
| Annualized Relapse Rate | 0.67 | 0.22 | 67% | <0.001 | [6] |
| Disability Progression | 29% | 17% | 42% | <0.001 | [2][6][7] |
| New/Enlarging T2 Lesions | 11.0 (mean) | 1.9 (mean) | 83% | <0.001 | [2][7] |
| Gadolinium-enhancing Lesions | N/A | N/A | 92% | <0.001 | [7][8] |
Experimental Protocols
VLA-4/VCAM-1 Cell Adhesion Assay
This in vitro assay is designed to quantify the inhibition of VLA-4-mediated cell adhesion to its ligand, VCAM-1.
-
Plate Coating: 96-well plates are coated with recombinant human VCAM-1 and incubated overnight at 4°C. Plates are then washed and blocked to prevent non-specific binding.
-
Cell Culture: A leukocyte cell line endogenously expressing VLA-4 (e.g., Jurkat cells) is cultured under standard conditions.
-
Inhibition: Cells are pre-incubated with varying concentrations of the test inhibitor (BIO5192 or natalizumab) for a specified period.
-
Adhesion: The pre-treated cells are added to the VCAM-1 coated wells and allowed to adhere for a set time at 37°C.
-
Washing and Quantification: Non-adherent cells are removed by gentle washing. The remaining adherent cells are quantified using a colorimetric assay (e.g., crystal violet staining) or a fluorescence-based method.
-
Data Analysis: The concentration of the inhibitor that produces 50% inhibition of cell adhesion (IC50) is calculated from the dose-response curve.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for multiple sclerosis, inducing an inflammatory demyelinating disease of the CNS.
-
Induction of EAE: Lewis rats are immunized with an emulsion of myelin basic protein (MBP) and complete Freund's adjuvant (CFA). This induces an autoimmune response against the myelin sheath of nerve cells.
-
Treatment Administration: Treatment with BIO5192 (subcutaneous), a monoclonal antibody analog of natalizumab (intraperitoneal), or a vehicle control is initiated on a prophylactic basis, typically around day 7 post-immunization, before the expected onset of clinical signs.
-
Clinical Scoring: Animals are monitored daily for clinical signs of disease, which are scored on a standardized scale (e.g., 0 = no signs; 1 = tail limpness; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = moribund).
-
Pharmacodynamic Marker: Leukocytosis (an increase in white blood cell count) is often used as a pharmacodynamic marker of VLA-4 inhibition, as it reflects the prevention of leukocyte egress from the bloodstream. Blood samples are collected periodically to monitor this effect.
-
Endpoint Analysis: The primary endpoints for efficacy are the delay in the mean day of disease onset, the reduction in the maximum mean clinical score, and the overall disease severity.
Figure 2. Workflow for preclinical EAE studies.
Conclusion
Both BIO5192 and natalizumab are potent inhibitors of the VLA-4 pathway. BIO5192 demonstrates high selectivity and picomolar affinity for α4β1 integrin in vitro.[1] Preclinical data in the EAE model shows that both BIO5192 and a natalizumab analog are effective in delaying disease onset and reducing severity.[1] Natalizumab has proven clinical efficacy in reducing relapse rates and disability progression in patients with relapsing-remitting multiple sclerosis.[2][6][7] The key distinction lies in their molecular nature—a small molecule versus a monoclonal antibody—which influences their pharmacokinetic properties, potential for oral administration, and mechanistic nuances such as receptor modulation.[1] Further research into the long-term efficacy and safety profiles of small molecule inhibitors like BIO5192 is warranted to determine their potential as an alternative to antibody-based therapies.
References
- 1. An assessment of the mechanistic differences between two integrin alpha 4 beta 1 inhibitors, the monoclonal antibody TA-2 and the small molecule BIO5192, in rat experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natalizumab for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The Interaction Affinity between Vascular Cell Adhesion Molecule-1 (VCAM-1) and Very Late Antigen-4 (VLA-4) Analyzed by Quantitative FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The Interaction Affinity between Vascular Cell Adhesion Molecule-1 (VCAM-1) and Very Late Antigen-4 (VLA-4) Analyzed by Quantitative FRET | Semantic Scholar [semanticscholar.org]
- 6. Efficacy | TYSABRI® (natalizumab) HCP [tysabrihcp.com]
- 7. A randomized, placebo-controlled t ... | Article | H1 Connect [archive.connect.h1.co]
- 8. neurotrials.ai [neurotrials.ai]
A Head-to-Head Comparison: BIO5192 Hydrate vs. the Monoclonal Antibody TA-2 in EAE Models
For researchers and professionals in drug development for autoimmune diseases, particularly multiple sclerosis (MS), the choice of a therapeutic agent hinges on a delicate balance of efficacy, mechanism of action, and safety. Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical preclinical model for MS, and within this framework, two inhibitors of the α4β1 integrin (Very Late Antigen-4 or VLA-4), the small molecule BIO5192 hydrate and the monoclonal antibody TA-2, have been evaluated. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and development decisions.
Both BIO5192 and TA-2 target the VLA-4 integrin, a key player in the migration of lymphocytes into inflamed tissues of the central nervous system (CNS), a hallmark of MS and EAE.[1] By inhibiting VLA-4, these agents aim to reduce the inflammatory cascade that leads to demyelination and axonal damage. However, despite sharing a common target, their mechanisms of inhibition and subsequent biological effects exhibit notable differences.
Quantitative Performance in Rat EAE Model
A key study directly compared the efficacy of BIO5192 and TA-2 in a rat EAE model.[1] The data presented below summarizes their performance in reducing disease severity.
| Parameter | Vehicle Control | BIO5192 (10 mg/kg/day) | TA-2 (5 mg/kg, every 3 days) |
| Mean Maximum EAE Score | 3.0 ± 0.2 | 1.1 ± 0.3 | 1.2 ± 0.3 |
| Mean Day of Disease Onset | 10.8 ± 0.3 | Delayed/Reduced Incidence | Delayed/Reduced Incidence |
| Receptor Occupancy | N/A | >95% | >95% |
Data synthesized from Leone et al., J Pharmacol Exp Ther, 2003.[1]
Mechanism of Action: A Tale of Two Inhibitors
While both compounds effectively block VLA-4, their interaction with the receptor is fundamentally different, leading to distinct cellular consequences.
This compound , a small molecule inhibitor, acts as a potent and selective antagonist of the α4β1 integrin with a dissociation constant (KD) of less than 10 pM.[1] It achieves its therapeutic effect by directly blocking the binding of VLA-4 to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on the endothelial cells of the blood-brain barrier. Crucially, BIO5192 does not cause a change in the cell surface expression of VLA-4.[1]
TA-2 , a monoclonal antibody targeting the rat α4 integrin subunit, also blocks the VLA-4/VCAM-1 interaction. However, treatment with TA-2 leads to a significant decrease in the expression of α4 integrin on the cell surface.[1] This is a result of the internalization of the α4 integrin/TA-2 antibody complexes.[1] This down-modulation of the receptor represents a key mechanistic distinction from BIO5192.
Another important pharmacodynamic marker for both inhibitors is the induction of leukocytosis, an increase in the number of white blood cells in the periphery.[1] This is a class effect of VLA-4 inhibitors, as they prevent the migration of leukocytes out of the bloodstream.
Signaling and Experimental Workflow Visualizations
To better illustrate the biological context and experimental design, the following diagrams are provided.
References
Synergistic Mobilization of Hematopoietic Stem Cells: A Comparative Analysis of BIO5192 and AMD3100
For Immediate Release
Zhenjiang, Jiangsu – November 19, 2025 – A comprehensive analysis of preclinical data highlights the synergistic effect of BIO5192 hydrate, a VLA-4 inhibitor, and AMD3100 (Plerixafor), a CXCR4 antagonist, in the mobilization of hematopoietic stem and progenitor cells (HSPCs). This comparison guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a detailed overview of the enhanced efficacy achieved through this combination therapy. The data underscores a promising strategy for improving stem cell harvesting for therapeutic applications.
Abstract
The mobilization of HSPCs from the bone marrow into the peripheral blood is a critical step for autologous and allogeneic stem cell transplantation. Current mobilization regimens often rely on granulocyte colony-stimulating factor (G-CSF), which can have variable efficacy and associated side effects. This guide examines the combination of two small molecule inhibitors, BIO5192 and AMD3100, which target distinct pathways involved in HSPC retention in the bone marrow. By disrupting both the VCAM-1/VLA-4 and SDF-1/CXCR4 axes, the combination of BIO5192 and AMD3100 demonstrates a significant additive effect on HSPC mobilization, surpassing the efficacy of either agent alone.[1][2]
Comparative Efficacy in HSPC Mobilization
Experimental data from murine models demonstrates a significant increase in the mobilization of HSPCs when BIO5192 and AMD3100 are co-administered. BIO5192, a potent inhibitor of the VLA-4 integrin, induces a 30-fold increase in circulating HSPCs over basal levels on its own.[1][2][3] AMD3100, which blocks the interaction between the chemokine SDF-1 and its receptor CXCR4, is also a known mobilizing agent.[4][5][6] When combined, these two agents exhibit an additive effect, resulting in a 3-fold greater mobilization of HSPCs compared to either drug administered individually.[1][2] Furthermore, the triple combination of G-CSF, BIO5192, and AMD3100 enhanced mobilization by a remarkable 17-fold compared to G-CSF alone.[1][2][7]
| Treatment Group | Fold Increase in HSPC Mobilization (CFU-GM/mL) | Statistical Significance (p-value) |
| Baseline | 1-fold (50-120 CFU/mL) | - |
| BIO5192 (1 mg/kg IV) | ~30-fold (~1500 CFU/mL) | < 0.001 (vs. baseline) |
| AMD3100 (5 mg/kg SC) | Variable, peak at 3 hours | < 0.001 (vs. baseline) |
| BIO5192 + AMD3100 | Additive 3-fold increase over single agents | < 0.001 (vs. each agent alone) |
| G-CSF (250 µg/kg/day x 5 days) | - | - |
| G-CSF + BIO5192 + AMD3100 | 17-fold increase over G-CSF alone (135-fold over baseline) | < 0.001 (vs. other treatments) |
Table 1: Summary of in vivo HSPC mobilization efficacy in murine models. Data synthesized from Ramirez et al., Blood, 2009.[1][2]
Mechanism of Action: A Dual-Pronged Approach
The synergistic effect of BIO5192 and AMD3100 stems from their complementary mechanisms of action, targeting two critical axes for HSPC retention within the bone marrow niche.
BIO5192: This small molecule is a highly selective and potent inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4).[8][9] VLA-4 is expressed on the surface of HSPCs and mediates their adhesion to Vascular Cell Adhesion Molecule-1 (VCAM-1) on bone marrow stromal cells. By blocking this interaction, BIO5192 disrupts the tethering of HSPCs to the marrow microenvironment, facilitating their release into the circulation.[1][2]
AMD3100 (Plerixafor): AMD3100 is a specific antagonist of the CXCR4 chemokine receptor.[4][5][10] The ligand for CXCR4, Stromal Cell-Derived Factor-1 (SDF-1 or CXCL12), is highly expressed in the bone marrow and plays a crucial role in the homing and retention of HSPCs.[5][6] AMD3100 blocks the SDF-1/CXCR4 signaling pathway, leading to the mobilization of HSPCs into the peripheral blood.[5][6][11]
Experimental Protocols
The following is a summary of the key experimental protocols used to evaluate the synergistic effects of BIO5192 and AMD3100.
1. Animal Models:
-
The studies primarily utilized C57BL/6 mice as the in vivo model for HSPC mobilization.[1] Animal care and experimental procedures were conducted in accordance with institutional guidelines.[1]
2. Drug Administration:
-
BIO5192: Administered intravenously (IV) at a dose of 1 mg/kg.[1]
-
AMD3100 (Plerixafor): Administered subcutaneously (SC) at a dose of 5 mg/kg.[1]
-
G-CSF: Administered subcutaneously at a dose of 250 µg/kg per day for 5 consecutive days for triple-combination studies.[1]
3. HSPC Mobilization Assay:
-
Peripheral blood was collected from mice at various time points following drug administration.[1]
-
Mononuclear cells were isolated, and the number of colony-forming units for granulocytes and macrophages (CFU-GM) was quantified using methylcellulose-based colony assays as a measure of mobilized progenitor cells.[1]
4. Competitive Repopulation Assay:
-
To assess the functionality of mobilized stem cells, competitive repopulation assays were performed.[1]
-
Peripheral blood mononuclear cells from mobilized donor mice (CD45.2+) were transplanted into lethally irradiated recipient mice (CD45.1+/CD45.2+) along with competitor bone marrow cells (CD45.1+).[1]
-
Donor chimerism in the peripheral blood of recipient mice was analyzed at various time points post-transplantation to determine the long-term repopulating ability of the mobilized HSPCs.[1]
Concluding Remarks
The combination of BIO5192 and AMD3100 represents a potent, rapid, and efficient strategy for mobilizing hematopoietic stem and progenitor cells. The additive effects observed in preclinical models suggest that targeting both the VLA-4/VCAM-1 and CXCR4/SDF-1 axes simultaneously is a superior approach to single-agent mobilization.[1][2] The long-term repopulating capacity of cells mobilized by this combination further validates its potential clinical utility.[1][2] This dual-inhibitor strategy, with or without G-CSF, warrants further investigation as a means to optimize stem cell yields for transplantation therapies, potentially benefiting a broader range of patients.
References
- 1. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CXCR4 antagonist AMD3100 (plerixafor): From an impurity to a therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMD3100/CXCR4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. rndsystems.com [rndsystems.com]
- 9. An assessment of the mechanistic differences between two integrin alpha 4 beta 1 inhibitors, the monoclonal antibody TA-2 and the small molecule BIO5192, in rat experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of AMD3100 antagonism in the CXCR4 receptor: transfer of binding site to the CXCR3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BIO5192 Hydrate and Other Integrin α4β1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BIO5192 hydrate, a potent and selective small-molecule inhibitor of integrin α4β1, with other key inhibitors, Natalizumab and Firategrast. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of the most appropriate compound for their specific research needs.
Introduction to Integrin α4β1 Inhibition
Integrin α4β1, also known as Very Late Antigen-4 (VLA-4), is a heterodimeric transmembrane receptor expressed on the surface of most leukocytes, including lymphocytes, monocytes, and eosinophils. It plays a critical role in cell adhesion, signaling, and migration, particularly in the context of inflammation. The interaction of α4β1 with its primary ligand, vascular cell adhesion molecule-1 (VCAM-1), on endothelial cells is a key step in the trafficking of leukocytes from the bloodstream into inflamed tissues. Consequently, inhibiting the α4β1-VCAM-1 interaction is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.
Comparative Analysis of α4β1 Inhibitors
This section provides a head-to-head comparison of this compound, Natalizumab, and Firategrast, focusing on their mechanism of action, binding affinity, and selectivity.
Mechanism of Action
-
This compound: A small-molecule inhibitor that directly binds to integrin α4β1 and blocks its interaction with VCAM-1. Studies have shown that BIO5192 does not induce the internalization of the α4β1 integrin from the cell surface.
-
Natalizumab: A humanized monoclonal antibody that targets the α4 subunit of both α4β1 and α4β7 integrins. By binding to the α4 subunit, Natalizumab sterically hinders the interaction with VCAM-1 and, in the case of α4β7, with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). Treatment with Natalizumab has been shown to cause a decrease in α4 integrin expression on the cell surface due to the internalization of the antibody-integrin complex.[1]
-
Firategrast: An orally available small-molecule antagonist of both α4β1 and α4β7 integrins. Similar to BIO5192, it acts by blocking the ligand-binding site of the integrin.
Binding Affinity and Specificity
The following tables summarize the available quantitative data on the binding affinity and selectivity of this compound, Natalizumab, and Firategrast for integrin α4β1.
Disclaimer: The quantitative data presented in the following tables are compiled from various sources. Direct comparison of absolute values (e.g., IC50, Kd) between different studies should be approached with caution due to potential variations in experimental conditions and assay formats.
Table 1: Comparative Binding Affinity for Integrin α4β1
| Compound | Type | IC50 (nM) | Kd (pM) | Source |
| This compound | Small Molecule | 1.8 | <10 | [2][3] |
| Natalizumab | Monoclonal Antibody | - | 280 (IgG) | [4] |
| Firategrast | Small Molecule | 198 (for VCAM-1 binding) | - | [3] |
Table 2: Selectivity Profile of this compound Against Other Integrins
| Integrin | IC50 (nM) | Fold Selectivity (vs. α4β1) |
| α4β1 | 1.8 | 1 |
| α9β1 | 138 | ~77 |
| α2β1 | 1053 | ~585 |
| α4β7 | >500 | >278 |
| αIIbβ3 | >10,000 | >5556 |
Data for Natalizumab and Firategrast selectivity against a similar panel of integrins was not available in a directly comparable format.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used to characterize integrin inhibitors.
Solid-Phase Binding Assay for IC50 Determination
This assay measures the ability of a test compound to inhibit the binding of a ligand to a purified and immobilized integrin receptor.
-
Plate Coating: 96-well microtiter plates are coated with a purified recombinant integrin α4β1 protein overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a solution of bovine serum albumin (BSA) for 1 hour at room temperature.
-
Inhibitor Incubation: A fixed concentration of a labeled ligand (e.g., biotinylated VCAM-1) is mixed with serial dilutions of the test compound (e.g., this compound).
-
Binding Reaction: The ligand-inhibitor mixtures are added to the integrin-coated wells and incubated for a defined period (e.g., 2 hours) at room temperature to allow for binding.
-
Detection: The plates are washed to remove unbound ligand. If a biotinylated ligand is used, a streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a chromogenic substrate.
-
Data Analysis: The absorbance is read using a microplate reader. The IC50 value, the concentration of inhibitor that reduces ligand binding by 50%, is calculated by fitting the data to a dose-response curve.
Cell-Based Adhesion Assay
This assay assesses the functional consequence of integrin inhibition by measuring the adhesion of cells expressing α4β1 to a VCAM-1-coated surface.
-
Cell Preparation: A leukocyte cell line endogenously expressing integrin α4β1 (e.g., Jurkat cells) is labeled with a fluorescent dye (e.g., calcein-AM).
-
Plate Coating: 96-well plates are coated with VCAM-1 overnight at 4°C and subsequently blocked with BSA.
-
Inhibitor Treatment: The fluorescently labeled cells are pre-incubated with various concentrations of the test inhibitor for a specified time.
-
Adhesion: The treated cells are added to the VCAM-1-coated wells and allowed to adhere for a set period (e.g., 30-60 minutes) at 37°C.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of cell adhesion is calculated relative to a control (no inhibitor). The IC50 value for the inhibition of cell adhesion is then determined.
Visualizing Molecular Interactions and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Integrin α4β1 Signaling Pathway
The binding of integrin α4β1 to its ligand, VCAM-1, initiates a cascade of intracellular signaling events that regulate cell migration and survival. A simplified representation of this pathway is shown below.
Caption: Simplified Integrin α4β1 signaling pathway.
Experimental Workflow: Solid-Phase Binding Assay
The following diagram illustrates the key steps involved in a solid-phase binding assay to determine the IC50 of an integrin inhibitor.
Caption: Workflow for a solid-phase binding assay.
Conclusion
This compound emerges as a highly potent and selective small-molecule inhibitor of integrin α4β1. Its high affinity and specificity, as demonstrated by the low nanomolar IC50 and picomolar Kd values, make it a valuable tool for in vitro and in vivo studies of α4β1-mediated processes. In comparison, Natalizumab, a monoclonal antibody, offers a different modality of inhibition with a broader impact on both α4β1 and α4β7 integrins, which may be advantageous or disadvantageous depending on the research question. Firategrast represents an orally available small-molecule option, also targeting both α4β1 and α4β7.
The choice between these inhibitors will ultimately depend on the specific experimental goals, required selectivity profile, and desired mode of administration. This guide provides a foundational dataset to aid researchers in this selection process.
References
- 1. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. α4β1-Integrin regulates directionally persistent cell migration in response to shear flow stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ISOLATION OF INTEGRIN-BASED ADHESION COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
BIO5192 Hydrate: A Comparative Guide to Integrin Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of BIO5192 hydrate with its primary target, integrin α4β1 (VLA-4), and other related integrins. The data presented herein is intended to offer an objective assessment of the compound's selectivity and potential for off-target effects, supported by experimental methodologies and signaling pathway visualizations.
Executive Summary
This compound is a potent and highly selective small molecule inhibitor of integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[1][2][3] Experimental data demonstrates that this compound exhibits a significantly higher affinity for α4β1 compared to other integrins, highlighting its specificity. This selectivity is crucial for its therapeutic application, primarily in the mobilization of hematopoietic stem and progenitor cells (HSPCs) by disrupting the interaction between VLA-4 and its ligand, VCAM-1.[4][5] This guide summarizes the available quantitative data on its cross-reactivity, outlines the typical experimental protocols used to determine these values, and provides a visual representation of the VLA-4 signaling pathway.
Cross-Reactivity Data
The selectivity of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against a panel of integrins. The following table summarizes these findings, showcasing the compound's potent inhibition of α4β1 and significantly lower activity against other integrins.
| Integrin Target | IC50 (nM) | Fold Selectivity vs. α4β1 |
| α4β1 (VLA-4) | 1.8 | 1 |
| α9β1 | 138 | ~77 |
| α2β1 | 1053 | ~585 |
| α4β7 | >500 | >278 |
| αIIbβ3 | >10,000 | >5556 |
Data sourced from R&D Systems and MedChemExpress.[1][2][3]
Experimental Protocols
The following are representative protocols for the key assays used to determine the binding affinity and cross-reactivity of compounds like this compound.
Competitive Binding Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor (e.g., this compound) required to displace a labeled ligand from its receptor.
a. Materials:
-
Purified recombinant human integrin proteins (α4β1, α9β1, α2β1, α4β7, αIIbβ3)
-
Labeled ligand (e.g., biotinylated VCAM-1 for α4β1)
-
Unlabeled this compound
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MnCl2, pH 7.4)
-
Streptavidin-coated microplates
-
Detection reagent (e.g., HRP-conjugated anti-biotin antibody and substrate)
-
Plate reader
b. Method:
-
Coat streptavidin-coated microplates with the biotinylated ligand overnight at 4°C.
-
Wash the plates with assay buffer to remove unbound ligand.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the purified integrin protein to the wells, followed immediately by the different concentrations of this compound or vehicle control.
-
Incubate the plates at room temperature for 1-2 hours to allow for competitive binding.
-
Wash the plates to remove unbound integrin and inhibitor.
-
Add a primary antibody specific to the integrin subunit, followed by an HRP-conjugated secondary antibody.
-
Add the substrate and measure the absorbance using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Adhesion Assay
This functional assay measures the ability of an inhibitor to block the adhesion of cells expressing a specific integrin to a plate coated with its ligand.
a. Materials:
-
Cell line expressing the target integrin (e.g., Jurkat cells for α4β1)
-
Ligand for coating (e.g., VCAM-1 or fibronectin)
-
This compound
-
96-well tissue culture plates
-
Calcein-AM (or other fluorescent cell viability dye)
-
Fluorescence plate reader
b. Method:
-
Coat the wells of a 96-well plate with the ligand (e.g., VCAM-1) and incubate overnight at 4°C.
-
Block non-specific binding sites with a solution of bovine serum albumin (BSA).
-
Label the cells with Calcein-AM.
-
Pre-incubate the labeled cells with various concentrations of this compound for 30 minutes at 37°C.
-
Add the cell suspension to the ligand-coated wells and incubate for 1-2 hours at 37°C to allow for adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
The percentage of adhesion inhibition is calculated relative to the vehicle-treated control.
Visualizing the Mechanism of Action
To understand the biological context of this compound's activity, the following diagrams illustrate the VLA-4 signaling pathway and a conceptual workflow for assessing inhibitor selectivity.
References
- 1. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Integrin alpha4beta1 promotes focal adhesion kinase-independent cell motility via alpha4 cytoplasmic domain-specific activation of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Revolutionizing Stem Cell Mobilization: A Comparative Analysis of BIO5192 Hydrate in G-CSF Poor-Mobilizing Mice
For researchers, scientists, and drug development professionals, the efficient mobilization of hematopoietic stem cells (HSCs) is a critical bottleneck, particularly in subjects who respond poorly to standard granulocyte-colony stimulating factor (G-CSF) treatment. This guide provides a comprehensive comparison of BIO5192 hydrate, a potent VLA-4 inhibitor, against alternative mobilization agents, with a focus on its efficacy in G-CSF poor-mobilizing mouse strains.
This document delves into the experimental data, detailed protocols, and underlying signaling pathways to offer an objective assessment of this compound's performance.
At a Glance: Performance of Mobilizing Agents
The following table summarizes the quantitative data on the efficacy of various hematopoietic stem cell mobilizing agents in mouse models, with a focus on strains known for their poor response to G-CSF, such as the C57BL/6J strain.
| Mobilizing Agent(s) | Mouse Strain | Key Endpoint | Result |
| BIO5192 (1 mg/kg, IV) | C57BL/6J x 129Sv/J F1 | Fold increase in CFU-GM vs. baseline | ~15-fold |
| G-CSF (250 µg/kg/day, 5 days) | C57BL/6J x 129Sv/J F1 | Fold increase in CFU-GM vs. baseline | ~20-fold |
| Plerixafor (5 mg/kg, SC) | C57BL/6J x 129Sv/J F1 | Fold increase in CFU-GM vs. baseline | ~10-fold |
| BIO5192 + Plerixafor | C57BL/6J x 129Sv/J F1 | Fold increase in CFU-GM vs. baseline | ~45-fold |
| G-CSF + BIO5192 + Plerixafor | C57BL/6J x 129Sv/J F1 | Fold increase in CFU-GM vs. baseline | ~135-fold |
| G-CSF (5 days) | C57BL/6J | Circulating LSK cells/µL | Significantly lower than triple combination |
| SLU-2609 (VLA-4i) + Plerixafor + tGro-β | C57BL/6J | Circulating LSK cells/µL | Significantly higher than G-CSF alone |
| G-CSF (6 days) | C57BL/6J | Circulating CFU-M/mL | Lower than in BALB/c mice |
| Plerixafor | C57BL/6J | Circulating CFU-M/mL | Higher than in BALB/c mice |
CFU-GM: Colony-Forming Unit-Granulocyte, Macrophage; LSK: Lineage-Sca-1+c-Kit+; VLA-4i: VLA-4 inhibitor; tGro-β: truncated GRO-β. Data is compiled from multiple sources.
Unveiling the Mechanism: Signaling Pathways in HSC Mobilization
The mobilization of HSCs from the bone marrow niche is a complex process governed by a delicate interplay of signaling pathways. G-CSF, the current standard of care, primarily acts by inducing a cascade of events that disrupt the CXCL12/CXCR4 retention axis. However, in poor mobilizers, this pathway may be less responsive.
This compound offers an alternative and complementary mechanism by targeting the VLA-4/VCAM-1 adhesion axis. VLA-4, an integrin expressed on HSCs, binds to VCAM-1 on stromal cells, anchoring the stem cells within the bone marrow. By inhibiting this interaction, BIO5192 effectively detaches HSCs, allowing their egress into the peripheral blood.
Plerixafor, another key player, directly antagonizes the CXCR4 receptor, preventing its binding to CXCL12 and further promoting HSC release. The synergistic effect observed when combining these agents highlights the multifaceted nature of HSC retention and the potential for multi-target approaches to overcome mobilization resistance.
Caption: Signaling pathways in HSC mobilization.
Experimental Deep Dive: Protocols for Preclinical Assessment
Reproducible and rigorous experimental design is paramount in evaluating the efficacy of novel mobilizing agents. Below are detailed methodologies for key experiments cited in the comparison of this compound.
G-CSF Poor-Mobilizing Mouse Model
The C57BL/6J mouse strain is a well-established model for G-CSF poor mobilization and is recommended for these studies.
Caption: Experimental workflow for HSC mobilization.
Administration of Mobilizing Agents
-
G-CSF: Recombinant human G-CSF is administered subcutaneously at a dose of 125-250 µg/kg/day for 4-5 consecutive days.
-
This compound: Administered intravenously via the tail vein at a dose of 1 mg/kg. Due to its rapid action, blood collection is typically performed 1 hour post-injection.
-
Plerixafor (AMD3100): Administered subcutaneously at a dose of 5 mg/kg. Blood collection is typically performed 1-3 hours post-injection.
-
Combination Therapies: When used in combination, agents are administered according to their individual optimal timings relative to blood collection. For the triple combination, G-CSF is administered for 5 days, followed by Plerixafor and BIO5192 on the final day prior to collection.
Peripheral Blood Collection and Processing
Peripheral blood is collected into EDTA-containing tubes to prevent coagulation. Red blood cells are lysed using an ammonium chloride-based lysis buffer. The remaining white blood cells are washed and resuspended in an appropriate buffer for subsequent analysis.
Colony-Forming Unit (CFU) Assay
The CFU assay is a functional assay to quantify hematopoietic progenitor cells.
-
Cell Plating: A defined number of white blood cells are mixed with a methylcellulose-based medium containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO).
-
Incubation: The cell mixture is plated in culture dishes and incubated at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days.
-
Colony Counting: Colonies are enumerated and classified based on their morphology under an inverted microscope. Common colony types include CFU-GM (granulocyte, macrophage), BFU-E (burst-forming unit-erythroid), and CFU-GEMM (granulocyte, erythrocyte, macrophage, megakaryocyte).
Flow Cytometry for LSK Cell Quantification
Flow cytometry provides a precise quantification of the primitive hematopoietic stem and progenitor cell population known as LSK cells (Lineage-negative, Sca-1-positive, c-Kit-positive).
-
Staining: White blood cells are incubated with a cocktail of fluorescently-labeled antibodies. This includes a "lineage cocktail" (antibodies against markers of mature blood cells such as CD3e, B220, Gr-1, Mac-1, Ter119) to exclude differentiated cells, along with antibodies against Sca-1 and c-Kit.
-
Acquisition: Stained cells are analyzed on a flow cytometer.
-
Gating Strategy: A sequential gating strategy is applied to first identify live, single cells, then exclude lineage-positive cells, and finally identify the population of cells that are double-positive for Sca-1 and c-Kit. The number of LSK cells is then quantified as a percentage of total white blood cells or as an absolute number per volume of blood.
Conclusion: A Promising Avenue for Overcoming Mobilization Failure
The available preclinical data strongly suggests that this compound, particularly in combination with G-CSF and plerixafor, represents a highly effective strategy for mobilizing hematopoietic stem cells in the context of G-CSF poor mobilization. Its distinct mechanism of action, targeting the VLA-4/VCAM-1 adhesion pathway, provides a powerful and synergistic approach to overcoming the limitations of current standards of care. The significant increase in mobilized hematopoietic stem and progenitor cells observed in poor-mobilizing mouse strains underscores the clinical potential of this VLA-4 inhibitor. Further investigation and clinical trials are warranted to translate these promising preclinical findings into improved outcomes for patients who currently fail to mobilize sufficient stem cells for transplantation.
Head-to-head comparison of BIO5192 and firategrast in vivo
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of therapies targeting cell adhesion molecules, the integrin α4β1 (Very Late Antigen-4 or VLA-4) has been a focal point for the treatment of inflammatory diseases. This guide provides a head-to-head in vivo comparison of two small molecule inhibitors of VLA-4: BIO5192 and firategrast. While both compounds target the same integrin, their selectivity profiles and developmental histories diverge, offering valuable insights for researchers in the field. BIO5192 is a highly selective α4β1 antagonist, whereas firategrast is a dual inhibitor of both α4β1 and α4β7 integrins. The development of firategrast for multiple sclerosis was discontinued after Phase 2 clinical trials. This guide synthesizes available in vivo data to facilitate a comprehensive comparison of their performance.
Molecular Profile and Mechanism of Action
| Feature | BIO5192 | Firategrast |
| Target(s) | Selective α4β1 (VLA-4) integrin antagonist | Dual α4β1 (VLA-4) and α4β7 integrin antagonist[1] |
| Potency | Kd < 10 pM; IC50 = 1.8 nM for α4β1 | IC50 = 198 nM for α4β1[1] |
| Selectivity | High selectivity for α4β1 over other integrins | Also inhibits α4β7 |
| Development Status | Preclinical | Development discontinued |
In Vivo Efficacy and Pharmacodynamics
Experimental Autoimmune Encephalomyelitis (EAE) Model
A key preclinical model for multiple sclerosis, EAE, has been utilized to evaluate the efficacy of BIO5192. In a rat EAE model, BIO5192 demonstrated significant efficacy in delaying the onset of paralysis.[2]
Table 1: Efficacy of BIO5192 in Rat EAE Model
| Compound | Dosing Regimen | Key Findings | Reference |
| BIO5192 | 30 mg/kg; s.c; bid; during days 5 through 14 | Delayed onset of paralysis associated with EAE.[2] | Leone et al., 2003 |
Multiple Sclerosis Clinical Trial
Firategrast was evaluated in a Phase 2 clinical trial for relapsing-remitting multiple sclerosis. The study assessed the effect of different doses of firategrast on the cumulative number of new gadolinium-enhancing brain lesions.
Table 2: Efficacy of Firategrast in Phase 2 Multiple Sclerosis Trial
| Compound | Dosing Regimen | Key Findings | Reference |
| Firategrast | 900 mg (women) or 1200 mg (men), twice daily | 49% reduction in the cumulative number of new gadolinium-enhancing lesions compared to placebo.[3] | Miller et al., 2012 |
Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization
BIO5192 has been shown to be a potent agent for mobilizing HSPCs from the bone marrow to the peripheral blood, a critical process for stem cell transplantation.
Table 3: Efficacy of BIO5192 in HSPC Mobilization in Mice
| Compound | Dosing Regimen | Key Findings | Reference |
| BIO5192 | 1 mg/kg; i.v. | 30-fold increase in mobilization of murine HSPCs over basal levels.[2] | Ramirez et al., 2009 |
| BIO5192 + Plerixafor | 1 mg/kg BIO5192 (i.v.) + 5 mg/kg Plerixafor (s.c.) | Additive effect on progenitor mobilization.[2] | Ramirez et al., 2009 |
Pharmacokinetics
A summary of the available pharmacokinetic parameters for BIO5192 and firategrast is presented below.
Table 4: Pharmacokinetic Properties
| Parameter | BIO5192 | Firategrast |
| Route of Administration | Intravenous (i.v.), Subcutaneous (s.c.) | Oral[1] |
| Half-life (t½) | 1.1 hours (1 mg/kg, i.v.)[2]; 1.7-4.7 hours (3-30 mg/kg, s.c.)[2] | ~2.5 - 4.5 hours |
| Area Under the Curve (AUC) | 5,460 hng/ml (3 mg/kg, s.c.); 14,175 hng/ml (30 mg/kg, s.c.)[2] | Not explicitly stated in the reviewed sources. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: VLA-4 signaling pathway and points of inhibition.
References
- 1. VLA-4 phosphorylation during tumor and immune cell migration relies on its coupling to VEGFR2 and CXCR4 by syndecan-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Firategrast for relapsing remitting multiple sclerosis: a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An assessment of the mechanistic differences between two integrin alpha 4 beta 1 inhibitors, the monoclonal antibody TA-2 and the small molecule BIO5192, in rat experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Mechanisms of BIO5192 and Anti-VLA-4 Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule inhibitor BIO5192 and therapeutic anti-VLA-4 monoclonal antibodies. By examining their distinct mechanisms of action, binding specificities, and cellular effects, this document aims to equip researchers with the necessary information to make informed decisions in their drug development and research endeavors.
Introduction to VLA-4 Inhibition
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key adhesion molecule expressed on the surface of most leukocytes, including lymphocytes, monocytes, and hematopoietic stem and progenitor cells. It plays a critical role in mediating cell-cell and cell-matrix interactions, which are fundamental to immune cell trafficking, inflammatory responses, and hematopoiesis. VLA-4 facilitates leukocyte migration from the bloodstream into tissues by binding to its primary ligands: Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix.
Given its central role in inflammation, VLA-4 has emerged as a significant therapeutic target for a range of autoimmune diseases and hematological conditions. Two major classes of VLA-4 inhibitors have been developed: small molecule antagonists and monoclonal antibodies. This guide focuses on a comparative analysis of a potent small molecule inhibitor, BIO5192, and the class of anti-VLA-4 antibodies, exemplified by natalizumab.
Comparative Analysis of BIO5192 and Anti-VLA-4 Antibodies
BIO5192 and anti-VLA-4 antibodies, while both targeting the VLA-4 integrin, exhibit fundamental differences in their molecular characteristics, binding kinetics, and subsequent cellular responses.
Key Differentiating Characteristics
A primary distinction lies in their effect on VLA-4 cell surface expression. Treatment with certain anti-VLA-4 antibodies, such as natalizumab, can lead to the internalization of the VLA-4/antibody complex, resulting in a down-modulation of the receptor from the cell surface[1]. In contrast, the small molecule inhibitor BIO5192 effectively blocks the ligand-binding function of VLA-4 without causing a decrease in its surface expression[1]. This differential mechanism has significant implications for the duration of action and potential off-target effects.
Another key difference is selectivity. BIO5192 is highly selective for VLA-4 (α4β1) with significantly lower affinity for the related α4β7 integrin[2]. In contrast, some anti-VLA-4 antibodies like natalizumab target the α4 subunit and therefore inhibit both α4β1 (VLA-4) and α4β7 integrins[3]. More targeted antibodies, such as vedolizumab, have been developed to specifically target the α4β7 integrin, which is predominantly involved in gut-homing of lymphocytes[4][5].
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for BIO5192 and representative anti-VLA-4 antibodies.
| Parameter | BIO5192 | Anti-VLA-4 Antibodies (Natalizumab) | Anti-α4β7 Antibodies (Vedolizumab) |
| Target(s) | Integrin α4β1 (VLA-4)[6][7] | Integrin α4β1 (VLA-4) and α4β7[3] | Integrin α4β7[4][5] |
| Molecular Type | Small Molecule | Monoclonal Antibody (IgG4κ)[8] | Monoclonal Antibody (Humanized IgG1)[4] |
| Mechanism of Action | Allosteric inhibition of ligand binding | Blocks α4 subunit, preventing interaction with VCAM-1 and MAdCAM-1 | Blocks α4β7 interaction with MAdCAM-1[4][5] |
| Effect on Receptor | No internalization of VLA-4[1] | Can induce internalization of VLA-4[1][9] | N/A |
| Reversibility | Rapid and reversible[2] | Prolonged effect due to long half-life | Prolonged effect due to long half-life |
Table 1: General Characteristics of VLA-4 Inhibitors
| Inhibitor | Target Integrin | IC50 | Reference |
| BIO5192 | α4β1 | 1.8 nM | [6][7] |
| α9β1 | 138 nM | ||
| α2β1 | 1053 nM | ||
| α4β7 | >500 nM | ||
| αIIbβ3 | >10,000 nM | ||
| Vedolizumab | α4β7 binding to MAdCAM-1 | 0.02-0.06 µg/mL | [4][5] |
| α4β7 binding to Fibronectin | 0.02 µg/mL | [4][5] |
Table 2: Comparative Inhibitory Concentrations (IC50)
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of BIO5192 and anti-VLA-4 antibodies are provided below.
Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to a substrate coated with a VLA-4 ligand, such as VCAM-1 or fibronectin, and is used to determine the inhibitory effect of compounds like BIO5192 or anti-VLA-4 antibodies.
Materials:
-
96-well microplate
-
VCAM-1 or Fibronectin (e.g., 10 µg/mL in PBS)
-
Bovine Serum Albumin (BSA) solution (1% in PBS)
-
VLA-4 expressing cells (e.g., Jurkat T-cells, primary lymphocytes)
-
Cell labeling dye (e.g., Calcein-AM)
-
Test compounds (BIO5192, anti-VLA-4 antibody) at various concentrations
-
Assay buffer (e.g., HBSS with 1 mM Ca2+/Mg2+)
-
Plate reader
Protocol:
-
Coat the wells of a 96-well plate with VCAM-1 or fibronectin solution overnight at 4°C.
-
Wash the wells with PBS to remove unbound ligand.
-
Block non-specific binding by incubating the wells with 1% BSA solution for 1 hour at 37°C.
-
Wash the wells with PBS.
-
Label the VLA-4 expressing cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay buffer.
-
Pre-incubate the cells with different concentrations of BIO5192 or the anti-VLA-4 antibody for 30 minutes at 37°C.
-
Add the cell suspension to the coated wells and incubate for 30-60 minutes at 37°C to allow for adhesion.
-
Gently wash the wells with assay buffer to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the untreated control.
Leukocyte Transendothelial Migration Assay
This assay assesses the ability of leukocytes to migrate across a monolayer of endothelial cells, mimicking the process of extravasation. It is used to evaluate the efficacy of inhibitors in blocking this crucial step of the inflammatory cascade.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Leukocytes (e.g., PBMCs)
-
Chemoattractant (e.g., SDF-1α)
-
Test compounds (BIO5192, anti-VLA-4 antibody)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Protocol:
-
Seed HUVECs onto the upper surface of the Transwell inserts and culture until a confluent monolayer is formed.
-
Optionally, activate the HUVEC monolayer with a pro-inflammatory stimulus like TNF-α for 4-6 hours to upregulate VCAM-1 expression.
-
Pre-treat the leukocytes with various concentrations of BIO5192 or the anti-VLA-4 antibody for 30 minutes.
-
Add a chemoattractant to the lower chamber of the Transwell plate.
-
Add the pre-treated leukocytes to the upper chamber containing the HUVEC monolayer.
-
Incubate for 2-4 hours to allow for transmigration.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with Crystal Violet.
-
Elute the stain and quantify the absorbance using a plate reader, or count the migrated cells under a microscope.
Flow Cytometry for VLA-4 Receptor Occupancy and Internalization
Flow cytometry is a powerful tool to quantify the binding of an antibody to its cell surface receptor and to measure changes in receptor expression levels.
Materials:
-
VLA-4 expressing cells
-
Test antibody (e.g., Natalizumab)
-
Fluorochrome-conjugated secondary antibody (if the primary antibody is not labeled)
-
Fluorochrome-conjugated anti-VLA-4 antibody that binds to a different epitope than the test antibody (for internalization studies)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Protocol for Receptor Occupancy:
-
Incubate VLA-4 expressing cells with saturating concentrations of the unlabeled anti-VLA-4 antibody.
-
Wash the cells to remove unbound antibody.
-
Add a fluorochrome-conjugated anti-VLA-4 antibody that competes for the same binding site.
-
Incubate, wash, and resuspend the cells in FACS buffer.
-
Analyze the cells using a flow cytometer. A decrease in fluorescence intensity compared to untreated cells indicates receptor occupancy by the unlabeled antibody.
Protocol for Receptor Internalization:
-
Treat VLA-4 expressing cells with the anti-VLA-4 antibody for various time points (e.g., 0, 1, 4, 24 hours) at 37°C.
-
At each time point, wash the cells and stain with a fluorochrome-conjugated anti-VLA-4 antibody that recognizes a different epitope.
-
Analyze the cells by flow cytometry. A decrease in the mean fluorescence intensity over time indicates internalization of the VLA-4 receptor.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Figure 1: VLA-4 signaling and points of inhibition.
Figure 2: Differential effects on VLA-4 surface expression.
Figure 3: Workflow for a cell adhesion assay.
Conclusion
The choice between a small molecule inhibitor like BIO5192 and an anti-VLA-4 antibody depends on the specific research or therapeutic context. BIO5192 offers high selectivity for VLA-4 and a reversible mechanism of action that does not alter receptor expression on the cell surface. Anti-VLA-4 antibodies, while potent, may have a broader specificity profile and can induce receptor internalization, leading to a more prolonged, less readily reversible effect. Understanding these differential mechanisms is paramount for the rational design of experiments and the development of novel therapeutic strategies targeting the VLA-4 pathway.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. The VLA-4 integrin is constitutively active in circulating chronic lymphocytic leukemia cells via BCR autonomous signaling: a novel anchor-independent mechanism exploiting soluble blood-borne ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The binding specificity and selective antagonism of vedolizumab, an anti-alpha4beta7 integrin therapeutic antibody in development for inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Natalizumab in Multiple Sclerosis Treatment: From Biological Effects to Immune Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term decrease in VLA-4 expression and functional impairment of dendritic cells during natalizumab therapy in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Engraftment Potential of BIO5192-Mobilized Stem Cells: A Comparative Guide
This guide provides a comprehensive comparison of BIO5192 with standard hematopoietic stem cell (HSC) mobilizing agents, focusing on the critical aspect of engraftment potential. For researchers, scientists, and drug development professionals, this document outlines the mechanisms of action, presents comparative experimental data, and details the protocols for key assays.
Mechanisms of Stem Cell Mobilization
The successful engraftment of hematopoietic stem cells is contingent on their effective mobilization from the bone marrow niche into the peripheral blood. This process is orchestrated by a complex interplay of signaling pathways that govern cell adhesion and trafficking. BIO5192, Granulocyte-Colony Stimulating Factor (G-CSF), and Plerixafor represent distinct pharmacological strategies to modulate these pathways.
BIO5192: A VLA-4 Inhibitor
BIO5192 is a small molecule inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). VLA-4 is expressed on the surface of hematopoietic stem and progenitor cells (HSPCs) and mediates their adhesion to Vascular Cell Adhesion Molecule-1 (VCAM-1) on bone marrow stromal cells. By blocking this interaction, BIO5192 disrupts the anchoring of HSPCs within the bone marrow, leading to their release into the circulation. Studies have shown that BIO5192 can induce a 30-fold increase in the mobilization of murine HSPCs over basal levels.
Figure 1: VLA-4 signaling pathway in HSPC retention.
G-CSF (Granulocyte-Colony Stimulating Factor)
G-CSF is a cytokine that promotes the proliferation and differentiation of neutrophil precursors. Its mobilization effect is multifactorial. G-CSF administration leads to a reduction of the chemokine Stromal Cell-Derived Factor-1 (SDF-1) in the bone marrow. It also stimulates neutrophils to release proteases, such as neutrophil elastase, which cleave key adhesion molecules like VCAM-1, thereby disrupting HSPC retention.
Plerixafor (AMD3100): A CXCR4 Antagonist
Plerixafor is a reversible antagonist of the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is expressed on HSPCs and binds to its ligand, SDF-1 (also known as CXCL12), which is produced by bone marrow stromal cells. The SDF-1/CXCR4 axis is crucial for the homing and retention of HSPCs in the bone marrow niche. Plerixafor blocks this interaction, leading to the rapid mobilization of HSPCs into the peripheral blood.
Figure 2: CXCR4 signaling pathway in HSPC retention.
Comparative Engraftment Data
The ultimate measure of a mobilizing agent's efficacy is the ability of the collected stem cells to successfully engraft and reconstitute the hematopoietic system in a recipient. The following table summarizes key quantitative data from preclinical and clinical studies comparing BIO5192, G-CSF, and Plerixafor.
| Parameter | BIO5192 | G-CSF | Plerixafor (AMD3100) | BIO5192 + Plerixafor | G-CSF + BIO5192 + Plerixafor |
| HSPC Mobilization (Fold Increase over Basal) | 30-fold (murine) | ~60-fold (human) | Variable, rapid mobilization within hours | 3-fold additive effect over BIO5192 alone | 17-fold increase compared to G-CSF alone |
| Long-Term Engraftment | Successful long-term, multilineage engraftment in secondary transplants | Gold standard for successful long-term engraftment | Prompt and durable engraftment | Higher donor chimerism than either agent alone | Not explicitly stated, but implies robust engraftment |
| Time to Neutrophil Engraftment | Not explicitly stated | Median 14-16 days | Generally rapid, though some studies show slightly longer times (12 days) compared to G-CSF alone | Engraftment comparable to a 4-day course of G-CSF | Not explicitly stated |
| Time to Platelet Engraftment | Not explicitly stated | Median 12-14 days | Some studies report longer times (21.6 days) compared to G-CSF alone | Engraftment comparable to a 4-day course of G-CSF | Not explicitly stated |
Data is compiled from a combination of murine and human studies and should be interpreted within the context of the specific experimental models.
Experimental Protocols
The evaluation of engraftment potential relies on a set of standardized and rigorous experimental assays. Below are detailed methodologies for three critical experiments.
This assay is the gold standard for quantifying the functional capacity of long-term repopulating HSCs.
Methodology
-
Cell Preparation:
-
Isolate test hematopoietic cells (e.g., from BIO5192-mobilized peripheral blood) from donor mice (e.g., CD45.2+).
-
Isolate competitor bone marrow cells from a congenic mouse strain (e.g., CD45.1+).
-
Mix test and competitor cells at a defined ratio (e.g., 1:1).
-
-
Transplantation:
-
Lethally irradiate recipient mice (e.g., CD45.1+/CD45.2+ F1 generation) to ablate their native hematopoietic system.
-
Inject the mixture of test and competitor cells into the recipient mice via retro-orbital or tail vein injection.
-
-
Analysis:
-
At various time points post-transplantation (e.g., 4, 8, 12, and 16 weeks), collect peripheral blood from the recipient mice.
-
Use flow cytometry to determine the percentage of donor-derived cells (CD45.2+) versus competitor-derived cells (CD45.1+) in different hematopoietic lineages (e.g., myeloid, lymphoid).
-
Long-term engraftment is determined by the sustained presence of donor-derived cells.
-
For secondary transplantation, isolate bone marrow from primary recipients and transplant into lethally irradiated secondary recipients to assess self-renewal capacity.
-
Figure 3: Competitive repopulation assay workflow.
The CFU assay is an in vitro method to quantify hematopoietic progenitor cells based on their ability to form colonies of mature blood cells in a semi-solid medium.
Methodology
-
Cell Preparation:
-
Obtain a single-cell suspension of hematopoietic cells (e.g., from mobilized peripheral blood or bone marrow).
-
Perform red blood cell lysis if necessary.
-
Count viable cells and dilute to the desired concentration in an appropriate medium (e.g., Iscove's Modified Dulbecco's Medium with 2% fetal bovine serum).
-
-
Plating:
-
Mix the cell suspension with a methylcellulose-based medium containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO).
-
Dispense the mixture into 35 mm culture dishes or multi-well plates.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
-
Colony Identification and Counting:
-
Using an inverted microscope, identify and count the different types of colonies based on their morphology, such as CFU-GM (granulocyte, macrophage), BFU-E (burst-forming unit-erythroid), and CFU-GEMM (granulocyte, erythrocyte, macrophage, megakaryocyte).
-
Figure 4: Colony-Forming Unit (CFU) assay workflow.
Flow cytometry is used to identify and quantify specific HSPC populations based on the expression of cell surface markers.
Methodology
-
Cell Preparation:
-
Isolate mononuclear cells from bone marrow or peripheral blood using density gradient centrifugation.
-
Lyse red blood cells.
-
-
Staining:
-
Resuspend cells in a suitable buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies against specific HSPC markers. A common panel for murine HSPCs includes markers to identify Lineage-negative, Sca-1-positive, c-Kit-positive (LSK) cells. For human HSPCs, a typical panel includes CD34, CD38, CD45RA, CD90, and lineage markers.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer, collecting fluorescence signals from tens of thousands to millions of cells.
-
-
Data Analysis:
-
Use flow cytometry analysis software to "gate" on specific cell populations. This involves sequentially selecting cells based on their light scatter properties (to exclude debris and dead cells) and fluorescence, allowing for the precise quantification of rare populations like long-term HSCs (LT-HSCs) and multipotent progenitors (MPPs).
-
Figure 5: Flow cytometry workflow for HSPC characterization.
Conclusion
The VLA-4 inhibitor BIO5192 is a potent mobilizing agent for hematopoietic stem and progenitor cells. Preclinical data strongly suggest that HSPCs mobilized by BIO5192 are functionally competent and capable of long-term, multilineage engraftment. Notably, the combination of BIO5192 with the CXCR4 antagonist Plerixafor demonstrates a synergistic effect on both mobilization and engraftment, achieving results comparable to a multi-day course of G-CSF with a single administration. This highlights the potential of targeting the VLA-4/VCAM-1 axis, either alone or in combination with other agents, as a rapid and effective strategy for stem cell mobilization. Further clinical investigation is warranted to fully elucidate the engraftment kinetics and long-term safety of BIO5192-mobilized grafts in human subjects.
Safety Operating Guide
Essential Safety and Disposal Plan for BIO5192 Hydrate
This document provides immediate safety and logistical information for the proper handling and disposal of BIO5192 hydrate, a selective and potent integrin α4β1 (VLA-4) inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
I. Personal Protective Equipment (PPE) and Handling
When handling this compound, it is crucial to use appropriate personal protective equipment to avoid contact and inhalation.[1] Ensure adequate ventilation in the work area and have an accessible safety shower and eye wash station.[1]
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use only in areas with appropriate exhaust ventilation.[1] Avoid dust and aerosol formation.[1] |
II. Emergency First Aid Procedures
In case of accidental exposure, follow these first aid measures immediately:
-
Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[1]
-
Skin Contact: Rinse the affected skin area thoroughly with plenty of water. Remove any contaminated clothing and shoes. Consult a physician if irritation develops.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]
-
Ingestion: Rinse mouth with water.[2]
III. Spill and Leak Management
In the event of a spill, prevent further leakage if it is safe to do so. Keep the substance away from drains and water courses.[1]
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the space is well-ventilated.[1]
-
Absorb Liquid: For solutions, cover the spill with a finely-powdered, liquid-binding absorbent material such as diatomite or universal binders.[1]
-
Collect Waste: Carefully collect the absorbed material and any solid powder into a suitable, labeled container for disposal.
-
Decontaminate Surfaces: Scrub the affected surfaces and any contaminated equipment with alcohol to decontaminate them.[1]
-
Dispose of Contaminated Materials: Dispose of all contaminated materials, including absorbents and cleaning supplies, as chemical waste according to the disposal procedures outlined below.[1]
IV. Disposal of this compound
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[1] However, all chemical waste must be disposed of in accordance with prevailing country, federal, state, and local regulations.[1]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Solid Waste: Collect unused this compound powder and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Liquid Waste: Collect solutions of this compound in a designated, sealed, and clearly labeled container for non-hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling: Label the waste container with "this compound Waste" and include the approximate amount.
-
Storage: Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition, pending disposal.[1]
-
Final Disposal: Dispose of the waste container through an approved waste disposal company or your institution's environmental health and safety (EHS) office.[2] Always adhere to your institution's specific protocols for chemical waste disposal.
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling BIO5192 hydrate
This guide provides immediate safety, handling, and disposal protocols for BIO5192 hydrate, a selective and potent integrin α4β1 (VLA-4) inhibitor. While not classified as a hazardous substance, adherence to standard laboratory safety practices is essential to ensure a safe working environment for all researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Chemically resistant gloves. |
| Body Protection | Impervious Clothing | A lab coat or other protective garment. |
| Respiratory Protection | Suitable Respirator | Use in areas with adequate ventilation. |
Emergency Procedures
Immediate and appropriate responses in case of accidental exposure are critical. The following table outlines the initial first aid measures to be taken.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Ensure adequate flushing by separating eyelids. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin area with plenty of water. Remove any contaminated clothing and seek medical advice.[1] |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR).[1] |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1]
-
Ensure that a safety shower and an eyewash station are readily accessible.[1]
Storage:
-
In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Storage should be in a sealed container, away from moisture.[1]
-
Shipping: Can be shipped at room temperature for a duration of less than two weeks.[1]
Accidental Release and Disposal
In the event of a spill, immediate action should be taken to contain and decontaminate the area.
Spill Response Workflow:
Decontamination and Disposal:
-
For liquid spills, absorb the solution using a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate affected surfaces and equipment by scrubbing them with alcohol.[1]
-
Dispose of all contaminated materials in accordance with institutional and local regulations.[1]
Signaling Pathway of BIO5192
BIO5192 is a potent inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). This integrin plays a crucial role in cell adhesion and migration.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
